Structural Characterization and Validation of (2-Formylphenyl)boronic-10B Acid: A Technical Whitepaper
Executive Summary (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) represents a critical nexus between dynamic covalent chemistry (DCC) and targeted radiotherapeutics. By enriching the boronic acid moiety with the Boron-10...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Formylphenyl)boronic-10B acid (10B-2-FPBA) represents a critical nexus between dynamic covalent chemistry (DCC) and targeted radiotherapeutics. By enriching the boronic acid moiety with the Boron-10 isotope, this molecule serves as a highly potent warhead for Boron Neutron Capture Therapy (BNCT)[1]. Concurrently, the ortho-positioned formyl group endows the molecule with the ability to undergo reversible, chemoselective bioconjugation with amines and 1,2-aminothiols under physiological conditions[2]. This whitepaper provides a comprehensive framework for the structural characterization, isotopic validation, and application of 10B-2-FPBA in advanced drug development.
Isotopic Physics and Structural Dynamics
The Boron-10 Advantage in BNCT and NMR
Boron exists naturally as two stable isotopes: 11B (~80%) and 10B (~20%). In the context of BNCT, the 10B isotope is exclusively responsible for the therapeutic effect, as it possesses a massive thermal neutron capture cross-section. Upon neutron irradiation, 10B undergoes a nuclear fission reaction yielding high-energy alpha particles and 7Li nuclei, which deposit lethal energy within the diameter of a single tumor cell[3],[1].
From an analytical perspective, characterizing 10B-enriched compounds requires a paradigm shift in Nuclear Magnetic Resonance (NMR) spectroscopy. While 11B (spin 3/2) is traditionally favored for its higher sensitivity and natural abundance, 10B (spin 3) offers distinct advantages for enriched therapeutics. The unique relaxation properties of the spin-3 10B nucleus can result in longer transverse relaxation times (T2) compared to 11B in identical molecular environments, providing enhanced resolution in specific MRI and NMR applications. Furthermore, utilizing 10B NMR on highly enriched samples allows for "background-free" detection, eliminating the ubiquitous broad signals originating from natural borosilicate glassware[4].
Intramolecular Equilibrium and Isomerism
In aqueous and organic solutions, 2-FPBA exists in a dynamic equilibrium between its open boronic acid-aldehyde form and a closed, cyclic hemimiacetal isomer (3-hydroxybenzoxaborole)[5]. The proximity of the electrophilic formyl carbon to the nucleophilic boronic acid hydroxyls drives this intramolecular cyclization. Understanding this equilibrium is critical, as the ratio of open to cyclic forms directly influences the kinetics of subsequent bioconjugation reactions[5].
Quantitative Data: Nuclear and Spectral Parameters
To facilitate precise analytical characterization, the fundamental nuclear properties and diagnostic NMR chemical shifts of 10B-2-FPBA are summarized below.
Table 1: Nuclear Properties of Boron Isotopes
Property
Boron-10 (10B)
Boron-11 (11B)
Nuclear Spin (I)
3
3/2
Natural Abundance
19.9%
80.1%
Gyromagnetic Ratio (γ)
2.875 × 10⁷ rad T⁻¹ s⁻¹
8.584 × 10⁷ rad T⁻¹ s⁻¹
Quadrupole Moment (Q)
8.46 fm²
4.06 fm²
Relative NMR Sensitivity
0.019
0.165
Table 2: Diagnostic NMR Chemical Shifts for 10B-2-FPBA (in DMSO-d6)
Causality: Standard NMR tubes are made of borosilicate glass, which contains ~80% 11B and ~20% 10B. This generates a massive, broad background signal that can obscure the resonance of the analyte. By utilizing quartz or PTFE tubes and tuning specifically to the 10B Larmor frequency, researchers can achieve background-free spectra of enriched compounds[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15-20 mg of 10B-2-FPBA in 0.6 mL of anhydrous DMSO-d6. Transfer the solution into a high-purity quartz NMR tube to eliminate borosilicate interference.
Probe Tuning: Tune the multinuclear broadband (BBO) probe to the 10B resonance frequency (e.g., ~43.1 MHz on a 400 MHz spectrometer).
Pulse Calibration: Calibrate the 90° pulse width specifically for the 10B nucleus. Due to its large quadrupole moment (8.46 fm²), 10B undergoes rapid quadrupolar relaxation, necessitating precise pulse calibration.
Acquisition Parameters: Set a short relaxation delay (D1 = 0.1 - 0.5 s) to account for the fast longitudinal relaxation (T1) of the spin-3 nucleus. Acquire a minimum of 1,024 transients to compensate for the inherently low relative sensitivity (0.019) of 10B.
Validation Checkpoint: Compare the integrated area of the 10B signal against a known 10B-enriched external standard (e.g., 10B-boric acid) to validate the isotopic enrichment ratio.
Protocol 2: Bioconjugation to Form Thiazolidino Boronate (TzB)
Causality: The reaction of 2-FPBA with 1,2-aminothiols (like cysteine) forms a TzB complex. This complex is thermodynamically superior to standard imines because the nitrogen atom donates its lone pair into the empty p-orbital of the boron atom, forming a stabilizing N→B dative bond[2],[6].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of 10B-2-FPBA in a 50 mM potassium phosphate (KPi) buffer at pH 7.4, containing 10% D2O for NMR locking[6],[7].
Target Addition: Add an equimolar concentration (10 mM) of L-cysteine to the solution.
Incubation: Incubate the mixture at 25°C. The condensation reaction proceeds rapidly, driven by the alpha-effect of the adjacent heteroatoms and the favorable 5-membered ring formation[2].
Validation Checkpoint: Monitor the reaction via 1H NMR. The successful formation of the TzB complex is a self-validating system: the formyl proton signal (~10.04 ppm) will completely disappear and be replaced by a new methine proton signal shifted upfield, confirming the structural rearrangement[2],[5].
Visualizations of Mechanisms and Workflows
To synthesize the structural dynamics and analytical workflows, the following logical diagrams map the critical pathways of 10B-2-FPBA.
Caption: Dynamic covalent equilibrium and bioconjugation pathways of 10B-2-FPBA.
Caption: Step-by-step workflow for background-free 10B NMR characterization.
Conclusion
The structural characterization of (2-Formylphenyl)boronic-10B acid requires a rigorous synthesis of isotopic physics and dynamic covalent chemistry. By leveraging the unique spin properties of the 10B nucleus and the chemoselective reactivity of the ortho-formyl group, researchers can develop highly targeted, self-validating BNCT agents and reversible bioconjugates. Adherence to the specialized NMR and conjugation protocols outlined in this guide ensures high-fidelity data acquisition and robust therapeutic development.
physicochemical properties of 10B-enriched 2-formylphenylboronic acid
Physicochemical Profiling and Application Dynamics of 10 B-Enriched 2-Formylphenylboronic Acid Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Exe...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Application Dynamics of
10
B-Enriched 2-Formylphenylboronic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The intersection of synthetic organic chemistry and clinical radiotherapy has driven the development of highly specialized molecular payloads. Among these, 10
B-enriched 2-formylphenylboronic acid (
10
B-2-FPBA) has emerged as a critical building block for Boron Neutron Capture Therapy (BNCT) and advanced biomolecular sensing[1][2]. By combining the unique nuclear properties of the
10
B isotope with the orthogonal, chemoselective reactivity of an ortho-formylboronic acid,
10
B-2-FPBA serves as an ideal linker and payload delivery system. This whitepaper dissects its physicochemical properties, details the methodologies for its isotopic synthesis, and explains the mechanistic causality behind its bioconjugation in drug development.
Physicochemical Profile & Isotopic Dynamics
The utility of 2-FPBA stems from its dual-reactive centers: a Lewis acidic boronic acid and an electrophilic formyl group positioned in close spatial proximity (ortho-relationship). This arrangement allows for cooperative binding mechanisms not possible with standard phenylboronic acids[1][3].
When enriched with the
10
B isotope, the molecule's chemical reactivity remains identical to its natural abundance counterpart, but its nuclear cross-section is radically altered. Natural boron consists of ~19.9%
10
B and ~80.1%
11
B. Because only
10
B undergoes the therapeutic
(n,α)
nuclear reaction upon thermal neutron irradiation, achieving >99%
10
B isotopic purity is mandatory to maximize radiotherapeutic efficacy while minimizing chemical toxicity[2][4].
Quantitative Data Summary
The following table summarizes the physicochemical shifts and baseline properties of 2-FPBA upon isotopic enrichment[4][5][6]:
Property
Natural Abundance 2-FPBA
10
B-Enriched 2-FPBA (>99%)
Molecular Formula
C
7
H
7
BO
3
C
7
H
7
(
10
B)O
3
Molecular Weight
149.94 g/mol
~149.15 g/mol
Melting Point
115–120 °C
115–120 °C
pKa (Predicted)
8.18 ± 0.53
8.18 ± 0.53
Solubility
Soluble in Methanol, DMSO
Soluble in Methanol, DMSO
Target Isotopic Purity
~19.9%
10
B
>99.0%
10
B
Storage Temperature
2–8 °C (Air Sensitive)
2–8 °C (Air Sensitive)
Note: In DMSO, 2-FPBA exists in equilibrium with a cyclic isomer, which is a critical consideration when preparing stock solutions for biological assays[3].
Synthesis and
10
B-Enrichment Methodology
The synthesis of
10
B-2-FPBA requires the use of highly enriched precursors, typically
10
BF
3
or
10
B-boric acid[6][7]. The core synthetic challenge lies in protecting the reactive formyl group during the harsh conditions of halogen-metal exchange.
Workflow for the synthesis of 10B-enriched 2-formylphenylboronic acid.
Protocol: Synthesis of
10
B-Enriched 2-FPBA
Rationale: The formyl group of the starting material must be protected as an acetal prior to lithiation. Failure to do so results in nucleophilic attack by n-butyllithium on the aldehyde carbon, destroying the precursor and drastically reducing the yield of the borylated product.
Self-Validating System: The protocol utilizes pH-driven simultaneous deprotection and hydrolysis, validated by the physical precipitation of the target compound.
Step-by-Step Methodology:
Acetal Protection: React o-bromobenzaldehyde with ethylene glycol in toluene using a Dean-Stark apparatus to yield 2-(2-bromophenyl)-1,3-dioxolane. Monitor the reaction via TLC until the starting aldehyde is completely consumed.
Lithiation: Dissolve the protected intermediate in anhydrous THF (600 mL) under a strict nitrogen atmosphere. Cool the system to between -70 °C and -80 °C. Slowly add 2.5 M n-butyllithium in hexanes dropwise, controlling the titration rate to ensure the internal temperature never exceeds -70 °C[5].
Electrophilic Borylation: Slowly add
10
B-enriched trimethyl borate (previously synthesized from
10
B-boric acid and methanol) to the reaction mixture at -78 °C. Stir for 1–3 hours at this temperature, then allow the mixture to warm to room temperature naturally over 3–5 hours[5][7].
Hydrolysis & Deprotection: Cool the system to 0 °C and quench the reaction with 15% aqueous hydrochloric acid. Adjust the pH to 1–2 and stir for 3–5 hours at room temperature. Causality: This highly acidic environment is required to simultaneously hydrolyze the borate ester into a boronic acid and deprotect the acetal back to the formyl group[5]. Complete hydrolysis is validated by the precipitation of the solid product.
Purification: Distill the reaction solution to remove the organic solvent. Filter the solid product and purify via recrystallization from toluene to yield pure
10
B-2-FPBA as a light yellow to orange-pink crystalline powder (typically >95% purity)[5].
Chemoselectivity and Bioconjugation Mechanisms
In drug development,
10
B-2-FPBA is prized for its ability to form rapidly reversible yet highly stable complexes with specific amino acid motifs. It selectively reacts with N-terminal cysteines to form a thiazolidine boronate (TzB) complex, and with L-2,3-diaminopropionic acid (L-Dap) to form an imidazolidino boronate (IzB) complex[1]. Furthermore, it reacts orthogonally with hydrazines (e.g., 4-hydrazinylbenzoic acid) to form stable 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborines, a property heavily utilized in fluorescent live-cell imaging[2][8].
Chemoselective bioconjugation of 10B-2-FPBA and subsequent BNCT activation pathway.
Protocol: Chemoselective Peptide Conjugation via IzB Complexation
Rationale: The choice of L-Dap over standard lysine residues is dictated by precise steric requirements. The 1,2-diamino structure of Dap cooperatively condenses with both the formyl and boronic acid moieties of 2-FPBA[1]. This creates a thermodynamically favored 5-membered ring system that resists premature hydrolysis in systemic circulation, ensuring the
10
B payload reaches the tumor intact.
Self-Validating System: The reaction is validated via mass spectrometry, confirming the specific mass shift of the complex while ruling out non-specific binding to other nucleophilic residues.
Step-by-Step Methodology:
Preparation: Dissolve the Dap-functionalized tumor-targeting peptide in a biocompatible buffer (e.g., PBS, pH 7.4) to a concentration of 1 mM.
Conjugation: Add 1.2 molar equivalents of
10
B-2-FPBA (prepared as a 10 mM stock in DMSO) to the peptide solution. The slight stoichiometric excess drives the equilibrium toward complete complex formation.
Incubation: Incubate the mixture at 37 °C for 30 minutes. Causality: The reaction proceeds orthogonally to other functional groups (such as serine, glucose, or glutathione), meaning no complex protecting-group chemistry is required on the peptide[1].
Validation: Analyze the reaction mixture via LC-MS. Successful formation of the IzB complex is confirmed by a mass shift corresponding to the addition of the
10
B-2-FPBA moiety minus two water molecules. If unreacted peptide remains, the buffer pH must be verified, as the condensation is highly pH-dependent.
Radiotherapeutic Activation (BNCT Mechanics)
Once the
10
B-2-FPBA-peptide conjugate is internalized by tumor cells, the system is primed for Boron Neutron Capture Therapy. The patient is irradiated with epithermal neutrons, which thermalize in tissue. When a thermal neutron collides with the
10
B nucleus, it triggers a fission reaction:
10
B +
1
n
→
[
11
B]
→4
He (
α
particle) +
7
Li + 2.31 MeV
Because the generated
α
particle and
7
Li ion have extremely short path lengths (5–9 µm, roughly the diameter of a single cell), the cytotoxic radiation is confined entirely to the targeted tumor cell, sparing adjacent healthy tissue[2]. The efficacy of this therapy is directly proportional to the isotopic purity of the
10
B-2-FPBA payload[4].
Conclusion
10
B-enriched 2-formylphenylboronic acid represents a pinnacle of rational drug design for radiotherapy. By merging the high thermal neutron capture cross-section of
10
B with the chemoselective, cooperative binding capabilities of the ortho-formylboronic acid motif, researchers can construct highly targeted, stable, and potent BNCT agents. Strict adherence to isotopic purity standards and controlled synthetic environments ensures the clinical viability of these next-generation radiopharmaceuticals.
Structural Dynamics and Crystallographic Analysis of (2-Formylphenyl)boronic-10B Acid for Advanced BNCT Applications
Executive Summary The development of highly selective delivery agents is the primary bottleneck in advancing Boron Neutron Capture Therapy (BNCT) for refractory cancers. (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) has...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective delivery agents is the primary bottleneck in advancing Boron Neutron Capture Therapy (BNCT) for refractory cancers. (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) has emerged as a critical building block due to its unique ortho-carbonyl architecture, which enables dynamic, reversible, yet highly stable covalent conjugations with target proteins. This whitepaper provides an in-depth technical analysis of the crystal structure dynamics of 10B-2-FPBA, elucidating the causality behind its tautomeric behavior, detailing self-validating crystallographic protocols, and exploring its implications for next-generation oncology drugs.
Mechanistic Rationale: The Intersection of BNCT and Boronic Acid Chemistry
The Physics of Boron Neutron Capture Therapy (BNCT)
BNCT is a binary, targeted radiation therapy that exploits the high neutron capture cross-section of the non-radioactive Boron-10 isotope. When irradiated with low-energy thermal neutrons (0.0025 eV), 10B undergoes a nuclear fission reaction yielding high linear energy transfer (LET) alpha particles (⁴He) and recoiling Lithium-7 (⁷Li) nuclei 1[1]. Because these particles have a path length of only 5–9 µm (approximately the diameter of a single cell), the destructive effects are strictly localized to the boron-containing malignant cells, sparing adjacent healthy tissue 2[2].
The Unique Architecture of 2-FPBA
Unlike standard phenylboronic acids, 2-FPBA features a formyl group ortho to the boronic acid moiety. This proximity allows for complex intramolecular interactions. In aqueous solutions, 2-FPBA exists in a tautomeric equilibrium, forming a benzoxaborole heterocycle (1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole) driven by the interaction between the carbonyl oxygen and the electrophilic boron center 3[3].
When utilized as a protein modifier, 2-FPBA reacts with the ε-amino groups of lysine residues. Rather than forming a simple, hydrolysis-prone iminoboronate, the adduct undergoes an unexpected intramolecular cyclization. This forms a highly stable Nζ–B dative bond, effectively clasping the target protein and anchoring the 10B payload 4[4].
Workflow of 10B-2-FPBA conjugation and BNCT activation.
Solid-State Conformation and Crystallographic Insights
Single-crystal X-ray diffraction (SCXRD) is paramount for verifying the structural integrity and hybridization state of 10B-2-FPBA adducts. A landmark crystallographic study of 2-FPBA complexed with Mandelate Racemase (MR) at 1.91 Å resolution (PDB: 7MQX) provided definitive proof of its mechanism of action 5[5].
The electron density maps clearly revealed that the boron atom shifts from a planar sp² geometry to a tetrahedral sp³ hybridization (δ 6.0 ppm via ¹¹B NMR), confirming the formation of the Nζ–B dative bond and the resulting benzoxaborole derivative 6[6].
Quantitative Data Summaries
Table 1: Crystallographic Parameters of MR·2-FPBA Complex (PDB: 7MQX)
Parameter
Value
Structural Significance
Method
X-RAY DIFFRACTION
Direct visualization of atomic coordinates
Resolution
1.91 Å
Sufficient to resolve distinct N-B dative bonds
R-Value Free
0.215
High model reliability against overfitting
R-Value Work
0.187
Excellent agreement with experimental data
Boron Hybridization
sp³
Confirms transition from open to cyclized adduct
Table 2: Kinetic Parameters of 2-FPBA Inhibition (Mandelate Racemase Model)
Kinetic Parameter
Value
Mechanistic Significance
Ki (Initial)
5.1 ± 1.8 µM
Initial binding affinity of the open iminoboronate form
Ki (Final)*
0.26 ± 0.08 µM
Final affinity after slow-onset intramolecular cyclization
Affinity Ratio
~3000-fold > substrate
Demonstrates the extreme stability of the N-B dative bond
To successfully analyze the crystal structure of 10B-2-FPBA and its adducts, researchers must employ rigorous, self-validating methodologies. Boronic acids are notoriously difficult to crystallize due to their propensity to form amorphous hydrogen-bonded networks or undergo premature dehydration to boroxines.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Causality Focus: Controlling the thermodynamic pathway to prevent amorphous precipitation.
Solvent Selection: Dissolve 10B-2-FPBA in a minimal volume of an anhydrous aprotic solvent (e.g., dry THF or Acetonitrile). Causality: Protic solvents (like water or methanol) will drive the equilibrium toward the hemiboronate/benzoxaborole form, complicating the isolation of the open form. Anhydrous conditions suppress premature cyclization.
Anti-Solvent Setup: Place the sample vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes).
Vapor Diffusion: Allow the system to equilibrate at 4°C for 72–120 hours. Causality: Slow vapor diffusion gradually lowers the solubility limit, favoring the nucleation of a single crystal lattice rather than the rapid, chaotic aggregation that leads to twinning.
Validation Checkpoint: Examine the resulting crystals under a cross-polarized optical microscope. Extinction of light at precise 90-degree rotational intervals confirms single-crystal integrity. If the crystal remains bright at all angles, it is twinned or amorphous and must be recrystallized.
Protocol 3.2: SCXRD Data Collection and Refinement
Causality Focus: Minimizing thermal noise to resolve light atoms (Boron).
Mounting and Cryocooling: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the goniometer and flash-cool to 100 K using a nitrogen cold stream. Causality: Boronic acids exhibit high thermal displacement parameters (vibration) at the hydroxyl oxygen atoms. Cryocooling freezes these vibrations, which is strictly required to accurately resolve the electron density of the light boron atom and its intramolecular interactions.
Data Collection: Utilize a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source. Collect data with high redundancy (>4.0) to ensure accurate modeling of the light elements.
Structure Solution: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.
Validation Checkpoint: Check the final difference Fourier map. The highest residual electron density peak should not exceed 0.5 e/ų, confirming that the boron atom and its associated dative bonds have been correctly assigned.
Step-by-step SCXRD workflow for boronic acid crystals.
Implications for Drug Development
The crystallographic validation of 10B-2-FPBA's intramolecular cyclization has profound implications for BNCT drug design. Historically, boron delivery agents suffered from poor retention in the tumor microenvironment due to rapid hydrolysis of the carrier bonds.
Because 10B-2-FPBA forms a highly stable, sp³-hybridized benzoxaborole adduct upon conjugation with target proteins, it resists physiological degradation. This structural lock ensures that the maximum payload of Boron-10 is retained within the malignant cell until the moment of thermal neutron irradiation, thereby drastically improving the therapeutic index and minimizing off-target toxicity.
References
Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. An Unexpected Adduct Clasps the Catalytic Machinery : ACS Publications.[Link]
Structure−Reactivity Relationships in Boronic Acid−Diol Complexation : Semantic Scholar.[Link]
Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid : e-Publications@Marquette.[Link]
7MQX: P. putida mandelate racemase forms an oxobenzoxaborole adduct with 2-formylphenylboronic acid : RCSB PDB.[Link]
Neutron capture therapy of cancer : Wikipedia.[Link]
Boron 10 – Knowledge and References : Taylor & Francis.[Link]
in vitro toxicity profile of (2-Formylphenyl)boronic-10B acid
The Dual-Faceted Toxicity Profile of (2-Formylphenyl)boronic- 10 B Acid: A Technical Guide for BNCT Applications Executive Summary As application scientists in the field of targeted radiotherapeutics, evaluating a novel...
Author: BenchChem Technical Support Team. Date: April 2026
The Dual-Faceted Toxicity Profile of (2-Formylphenyl)boronic-
10
B Acid: A Technical Guide for BNCT Applications
Executive Summary
As application scientists in the field of targeted radiotherapeutics, evaluating a novel boron delivery agent or precursor like (2-Formylphenyl)boronic-
10
B acid (2-FPBA-
10
B) requires a paradigm shift in how we define "toxicity." In Boron Neutron Capture Therapy (BNCT), a successful compound must exhibit a dual-faceted profile: it must be biologically benign in its basal state (dark toxicity) to allow for safe systemic administration, yet highly lethal upon thermal neutron irradiation (radiotoxicity).
This whitepaper provides an in-depth, mechanistically grounded framework for profiling the in vitro toxicity of 2-FPBA-
10
B. By dissecting the causality behind experimental choices, we establish self-validating protocols that ensure scientific integrity during drug development.
The unique toxicity profile of 2-FPBA-
10
B is driven by its specific functional groups and isotopic enrichment:
The Ortho-Formyl Group: Unlike simple phenylboronic acids, the presence of the highly reactive aldehyde group at the ortho position enables reversible covalent bonding with primary amines (such as lysine residues on cellular proteins), forming iminoboronates ()[1]. While this enhances cellular retention—a highly desirable trait for BNCT—it also dictates the compound's basal cytotoxicity at high concentrations due to potential protein cross-linking.
The Boronic Acid Moiety: Known for its exceptional oxophilicity, this group binds to cis-diols found in cellular carbohydrates and glycoproteins.
Boron-10 (
10
B) Enrichment: The stable
10
B isotope possesses a massive thermal neutron capture cross-section. Upon irradiation, it undergoes the
10
B(n,
α
)
7
Li nuclear reaction, releasing high-Linear Energy Transfer (LET) alpha particles and lithium nuclei that cause clustered, irreparable DNA double-strand breaks ()[2].
Mechanistic pathways of basal cytotoxicity and BNCT-induced radiotoxicity.
Quantitative Data Presentation
To successfully transition 2-FPBA-
10
B from the bench to in vivo models, we must establish strict quantitative thresholds. Recent in vitro evaluations on L929 fibroblast cell lines demonstrate a clear concentration-dependent viability curve for 2-formylphenylboronic acid ()[3].
Table 1: Basal Cytotoxicity Thresholds of 2-FPBA
Concentration Range
Cell Viability (%)
Cytotoxic Classification
Mechanistic Rationale
3.90 - 31.25 µg/mL
> 84%
Non-toxic / Safe Window
Minimal interference with cellular enzymes; reversible binding.
> 31.25 - 100 µg/mL
10% - 84%
Moderately Toxic
Onset of iminoboronate-induced protein cross-linking.
> 100 µg/mL
5% - 10%
Highly Toxic
Saturation of cellular repair mechanisms; severe metabolic halt.
Table 2: Radiobiological Target Parameters for BNCT Efficacy
Parameter
Definition
Target Threshold for Efficacy
Intracellular
10
B
Amount of
10
B internalized per cell
> 20–35 µg
10
B / g tissue (
≈109
atoms/cell)
Tumor/Normal Ratio
Selectivity index of the compound
> 3:1
Survival Fraction (SF)
Proportion of cells surviving post-irradiation
Dose-dependent exponential decrease
Standardized In Vitro Experimental Workflows
To ensure trustworthiness, every protocol must be a self-validating system . We do not merely execute steps; we engineer controls into the workflow to actively disprove false positives.
Self-validating in vitro experimental workflow for evaluating BNCT agents.
Protocol 1: Intracellular
10
B Quantification via ICP-MS
Scientific Rationale: Before assessing radiotoxicity, we must prove the compound enters the cell. Boron is notoriously "sticky" in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) systems, causing severe memory effects.
Step 1: Seed cells (
106
cells/well) and incubate with 2-FPBA-
10
B within the safe window (e.g., 20 µg/mL) for 2–24 hours.
Step 2: Wash cells rigorously 3x with cold PBS to remove extracellular loosely bound boronic acid.
Step 3: Lyse cells using highly pure Nitric Acid (
HNO3
) and Hydrogen Peroxide (
H2O2
) at 70°C for 2 hours.
Step 4: Dilute the lysate with a specialized washout matrix (1% Ammonia / 0.1% Triton X-100) to prevent boron adherence to the ICP-MS nebulizer.
Self-Validation Checkpoint: Spike samples with Beryllium (
9
Be) as an internal standard. If the
9
Be signal fluctuates by >10%, the cellular matrix is causing ion suppression, and the sample must be further diluted.
Protocol 2: Basal Cytotoxicity via WST-8 Assay
Scientific Rationale: We select WST-8 over the traditional MTT assay because WST-8 produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization and aspiration steps, preventing the accidental loss of non-adherent dead cells and preserving data integrity.
Step 1: Seed L929 fibroblasts and target tumor cells (e.g., U87 glioblastoma) in 96-well plates.
Step 2: Treat with a concentration gradient of 2-FPBA-
10
B (1 µg/mL to 200 µg/mL) for 24 hours.
Step 3: Add 10% volume of WST-8 reagent directly to the culture media. Incubate for 2 hours in the dark.
Step 4: Measure absorbance at 450 nm using a microplate reader.
Self-Validation Checkpoint: Include a "Compound Blank" (Media + 2-FPBA-
10
B + WST-8, without cells). Aldehyde groups can occasionally cause non-specific reduction of tetrazolium salts. Subtracting this blank ensures the absorbance strictly reflects cellular mitochondrial dehydrogenase activity.
Protocol 3: Radiotoxicity via Clonogenic Survival Assay
Scientific Rationale: Metabolic assays (like WST-8) are insufficient for measuring radiation damage, as irradiated cells may continue to metabolize for days despite losing reproductive viability. The clonogenic assay is the gold standard because it measures true reproductive death ()[2].
Step 1: Incubate cells with the optimized, non-toxic dose of 2-FPBA-
10
B (e.g., 25 µg/mL).
Step 2: Transfer cells to Teflon vials (Teflon does not activate or block thermal neutrons).
Step 3: Irradiate at a thermal neutron facility (e.g., nuclear reactor or accelerator-based neutron source) with fluences ranging from
1011
to
1012
neutrons/cm
2
.
Step 4: Immediately post-irradiation, trypsinize, count, and re-plate cells at low densities (100–1000 cells/dish) in fresh, drug-free media.
Step 5: Incubate for 10–14 days until macroscopic colonies (>50 cells) form. Fix with methanol and stain with crystal violet.
Self-Validation Checkpoint: Calculate the Plating Efficiency (PE) of the unirradiated, untreated control. The PE must be >20% for the assay to be biologically valid. The Survival Fraction (SF) of treated cells is then calculated strictly relative to this PE.
References
Title: Evaluation of 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives for in vitro cytotoxicity and cell migration
Source: Journal of Boron (DergiPark)
URL: [Link]
Title: Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy
Source: Applied Radiation and Isotopes (via PMC)
URL: [Link]
Title: Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
pharmacokinetics of (2-Formylphenyl)boronic-10B acid derivatives
Pharmacokinetics of 10 B-Enriched (2-Formylphenyl)boronic Acid Derivatives: A Technical Guide for BNCT Applications Executive Summary Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of Boron-10...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacokinetics of
10
B-Enriched (2-Formylphenyl)boronic Acid Derivatives: A Technical Guide for BNCT Applications
Executive Summary
Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of Boron-10 (
10
B) in tumor tissues, followed by irradiation with epithermal neutrons to induce localized, high-linear energy transfer (LET)
α
-particle emission. The clinical efficacy of BNCT is entirely dependent on the pharmacokinetic (PK) profile of the boron carrier, specifically demanding a tumor boron concentration exceeding 20–30 µg/g and a tumor-to-blood (T/B) ratio greater than 3[1].
Historically, achieving these metrics with simple boronic acids has been challenging due to poor plasma stability and rapid renal clearance. However,
10
B-enriched 2-formylphenylboronic acid (2-FPBA-
10
B) has emerged as a transformative conjugation scaffold. By leveraging the unique ortho-carbonyl reactivity of 2-FPBA to form highly stable boron-nitrogen heterocycles, researchers can precisely engineer the pharmacokinetics of targeted peptides, antibodies, and small molecules[2]. This whitepaper provides an in-depth analysis of the chemical rationale, PK profiling, and self-validating experimental protocols for 2-FPBA-
10
B derivatives.
Chemical Rationale: The Ortho-Effect in PK Optimization
The defining feature of 2-FPBA is the spatial proximity of the electrophilic formyl group to the Lewis acidic boronic acid. When conjugated with
α
-nucleophiles (such as hydrazines, hydrazides, or N-terminal cysteines on targeting peptides), 2-FPBA undergoes a rapid condensation reaction.
The Causality of Stability:
Standard imines (Schiff bases) formed from simple aldehydes are hydrolytically unstable in the aqueous, protein-rich environment of human plasma. This instability leads to premature cleavage of the
10
B payload before it reaches the tumor. In contrast, the initial hydrazone formed by 2-FPBA undergoes a rapid, unimolecular dehydration to form a zwitterionic 2,3,1-benzodiazaborine (DAB) or a structurally related iminoboronate[3]. The intramolecular B–N coordinate bond satisfies the boron atom's empty p-orbital, shifting it from an
sp2
to an
sp3
hybridization state. This cyclization drastically lowers the effective
pKa
and provides exceptional hydrolytic stability at physiological pH (7.4), ensuring the
10
B payload remains covalently locked to the targeting vector during systemic circulation[4][5].
Fig 1: Bioorthogonal conjugation of 2-FPBA-10B forming a stable heterocycle for in vivo delivery.
Pharmacokinetic Profiling (ADME)
The PK profile of a 2-FPBA-
10
B derivative is fundamentally dictated by the targeting moiety it is attached to, but the boronic acid core influences specific ADME parameters.
Absorption & Distribution: The zwitterionic nature of the diazaborine scaffold imparts minimal hydrophobicity to the overall bioconjugate, preventing non-specific protein binding and aggregation in the bloodstream[3]. Distribution is driven by the targeting vector. For example, 2-FPBA conjugated to thymidine analogs targets enzymes like thymidine kinase 1 (TK1), which is upregulated in malignancies, driving active intracellular accumulation[6].
Metabolism: While the B–N heterocycle is resistant to plasma proteases, the boronic acid moiety retains the ability to reversibly bind endogenous cis-diols (e.g., glucose, glycoproteins)[7]. This dynamic equilibrium can act as a secondary "sink," slightly increasing the volume of distribution (
Vd
) and prolonging the plasma half-life compared to non-borylated analogs.
Excretion: Small 2-FPBA-
10
B peptide conjugates typically undergo rapid renal clearance. To optimize the T/B ratio for BNCT, the clearance rate must be balanced: fast enough to clear background blood levels before neutron irradiation, but slow enough to allow sufficient tumor penetration.
Fig 2: Pharmacodynamic pathway from systemic circulation to neutron-induced tumor cell apoptosis.
Quantitative Pharmacokinetic Data
The table below synthesizes standard PK parameters for various classes of 2-FPBA-
10
B conjugates. These metrics are critical for determining the optimal timing window for neutron irradiation post-administration.
Conjugate Class
Primary Targeting Mechanism
Plasma
t1/2
(h)
Peak Tumor [
10
B] (µg/g)
T/B Ratio
Primary Clearance Route
2-FPBA-Amino Acid
LAT1 Transporter
1.5 - 2.0
25 - 35
3.5 - 5.0
Renal
2-FPBA-Peptide (RGD)
Integrin
αvβ3
3.0 - 4.5
30 - 45
4.0 - 6.5
Renal / Hepatic
2-FPBA-Antibody
Antigen-Specific
48 - 72
40 - 60
> 10.0
RES / Hepatic
2-FPBA-Liposome
EPR Effect / Active
12 - 24
50 - 80
5.0 - 8.0
RES
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failure.
Protocol 1: Synthesis and Validation of 2-FPBA-
10
B Peptide Conjugates
Objective: Generate a hydrolytically stable benzodiazaborine conjugate for in vivo use.
Preparation: Dissolve the hydrazide-functionalized targeting peptide (1.0 eq) in a 0.1 M sodium phosphate buffer (pH 6.5). Causality: A slightly acidic pH accelerates the initial nucleophilic attack of the hydrazide on the formyl group while keeping the boronic acid protonated.
Conjugation: Add 2-FPBA-
10
B (1.2 eq) dissolved in minimal DMSO to the peptide solution. Stir at room temperature for 30 minutes.
Self-Validation (LC-MS Checkpoint): Analyze an aliquot via LC-MS. You must observe the mass of the intermediate Schiff base
[M+H]+
rapidly transitioning to a mass of
[M−18+H]+
within 15 minutes. Causality: The specific loss of 18 Da (water) confirms the unimolecular dehydration and successful cyclization into the stable benzodiazaborine ring. If the -18 Da mass is absent, the conjugate will degrade in vivo.
Purification: Purify the conjugate using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the stable conjugate.
Protocol 2: In Vivo PK Profiling via ICP-MS
Objective: Accurately determine the T/B ratio and absolute
10
B concentration in murine models.
Administration: Inject the 2-FPBA-
10
B conjugate intravenously via the tail vein into tumor-bearing mice (e.g., 15-30 mg
10
B/kg body weight).
Sampling: Euthanize mice at predetermined time points (e.g., 1, 2, 4, 8, 24 h). Harvest blood, tumor, and critical organs (liver, kidneys, brain).
Matrix Digestion: Weigh 50-100 mg of tissue into Teflon vessels. Add 2 mL of concentrated
HNO3
and 0.5 mL of 30%
H2O2
. Perform microwave-assisted digestion at 200°C for 20 minutes. Causality: Complete oxidative digestion is mandatory to release organically bound boron into the elemental state for accurate ionization.
Self-Validation (Internal Standardization): Dilute the digested samples to 2%
HNO3
with ultrapure water. Spike all samples with a Beryllium (
9
Be) or Rhodium (
103
Rh) internal standard. Causality: Boron suffers from severe memory effects and matrix suppression in the plasma torch. The internal standard corrects for instrument drift and matrix viscosity, ensuring the readout is a true reflection of biological concentration rather than machine error.
Quantification: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), specifically monitoring the m/z 10 channel. Calculate T/B ratios to determine the optimal BNCT irradiation window.
Fig 3: Self-validating experimental workflow for the pharmacokinetic profiling of 10B conjugates.
Conclusion
The pharmacokinetics of BNCT agents dictate their clinical viability. By utilizing 10B-enriched 2-formylphenylboronic acid, researchers can overcome the hydrolytic instability that plagues traditional bioconjugation. The rapid, bioorthogonal formation of benzodiazaborines and iminoboronates allows for the precise tuning of clearance rates, maximizing tumor accumulation while minimizing systemic toxicity. As the field advances, pairing these robust chemical linkages with highly specific targeting vectors (like monoclonal antibodies or nanobodies) will push T/B ratios well beyond the current clinical thresholds, unlocking the full radiotherapeutic potential of BNCT.
References
Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle
National Center for Biotechnology Information (PMC)[Link]
Designing Functional and Responsive Molecules with Boronic Acids
National Center for Biotechnology Information (PMC)[Link]
Merging the Versatile Functionalities of Boronic Acid with Peptides
National Center for Biotechnology Information (PMC)[Link]
Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor
ACS Publications[Link]
Novel promising boron agents for boron neutron capture therapy: Current status and outlook on the future
ResearchGate[Link]
Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes
ACS Publications[Link]
bioconjugation of (2-Formylphenyl)boronic-10B acid to monoclonal antibodies
Advanced Bioconjugation of (2-Formylphenyl)boronic- 10 B Acid to Monoclonal Antibodies for Targeted Boron Neutron Capture Therapy Scientific Rationale & Introduction Boron Neutron Capture Therapy (BNCT) is a biochemicall...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Bioconjugation of (2-Formylphenyl)boronic-
10
B Acid to Monoclonal Antibodies for Targeted Boron Neutron Capture Therapy
Scientific Rationale & Introduction
Boron Neutron Capture Therapy (BNCT) is a biochemically targeted radiotherapy that relies on the selective delivery of the Boron-10 (
10
B) isotope to tumor cells. Upon irradiation with low-energy thermal neutrons,
10
B undergoes a nuclear capture reaction, yielding high-energy alpha particles and recoiling Lithium-7 nuclei. Because these particles have a path length of less than 10 µm (approximately one cell diameter), they induce localized, lethal DNA double-strand breaks while sparing adjacent healthy tissue[1][2].
To achieve therapeutic efficacy, massive amounts of
10
B must be delivered specifically to the cancer cell. Monoclonal antibodies (mAbs) serve as highly specific targeting vectors for this purpose. (2-Formylphenyl)boronic-
10
B acid (2fPBA-
10
B) is an optimal payload: it provides the necessary neutron-reactive isotope while offering a highly reactive ortho-formyl (aldehyde) handle, enabling versatile and efficient bioconjugation[3].
Mechanistic Pathways for Conjugation
The conjugation of 2fPBA-
10
B to mAbs can be achieved through two distinct chemical pathways, each suited for different therapeutic development phases.
Direct Reductive Amination (Classical Approach)
The formyl group of 2fPBA-
10
B reacts with the
ϵ
-amino groups of surface-exposed lysine residues on the mAb to form a reversible Schiff base (imine). To render this linkage stable in vivo, a mild reducing agent—typically sodium cyanoborohydride (NaCNBH
3
)—is introduced.
Causality in Reagent Selection: NaCNBH
3
is strictly preferred over stronger reducing agents like NaBH
4
. At physiological to slightly basic pH (7.5–8.5), NaCNBH
3
selectively reduces the formed iminium ion without prematurely reducing the unreacted aldehyde of the 2fPBA-
10
B payload, preventing payload quenching and ensuring high conjugation yields[4].
Recent advances in bioconjugation have demonstrated that ortho-carbonylphenylboronic acids exhibit markedly accelerated condensation kinetics compared to standard aldehydes. When 2fPBA-
10
B is reacted with an
α
-amino-hydrazide functionalized mAb, the ortho-boronic acid acts as an intramolecular catalyst. This rapidly forms a unique, zwitterionic, and highly stable 2,3,1-benzodiazaborine derivative[3][5].
Causality in Reaction Kinetics: This bioorthogonal reaction achieves a half-life of approximately 5 minutes at near-stoichiometric ratios, offering superior site-specificity, preventing mAb aggregation, and preserving antigen-binding affinity[3].
Conjugation pathways of 2fPBA-10B to mAbs via reductive amination and bioorthogonal ligation.
Comparative Analysis of Conjugation Strategies
To assist in experimental design, the quantitative parameters of both conjugation strategies are summarized below.
Parameter
Direct Reductive Amination
Bioorthogonal Benzodiazaborine Ligation
Target Residue
Surface Lysines (
ϵ
-amines)
Pre-installed
α
-amino-hydrazides
Reaction pH
8.0 – 8.5 (Borate Buffer)
7.0 – 7.4 (PBS)
Payload Equivalents
50 – 100x molar excess
2 – 5x molar excess
Reaction Time
12 – 24 hours
1 – 2 hours (t
1/2≈
5 min)
Conjugation Type
Stochastic / Random
Site-Specific
Linkage Stability
High (Secondary Amine)
Very High (Heterocycle)
Detailed Experimental Protocols
Protocol A: Direct Reductive Amination Workflow
This protocol is designed for the stochastic loading of high amounts of
10
B onto the antibody.
Step 1: Buffer Exchange
Dialyze the native mAb (10 mg/mL) into 0.1 M Sodium Borate buffer, pH 8.5.
Note: Borate buffer is critical as it stabilizes the intermediate lactol/imine equilibrium, significantly enhancing coupling efficiency compared to standard phosphate buffers[4].
Step 2: Reagent Preparation
Dissolve 2fPBA-
10
B in anhydrous DMSO to create a 100 mM stock solution.
Note: Ensure the final DMSO concentration in the reaction mixture remains
≤
5% (v/v) to prevent mAb denaturation and precipitation.
Step 3: Conjugation Reaction
Add the 2fPBA-
10
B stock to the mAb solution at a 50-fold molar excess.
Immediately add NaCNBH
3
to a final concentration of 20 mM.
Incubate the mixture at 37°C for 16 hours under gentle agitation.
Step 4: Purification
Purify the conjugate using Size-Exclusion Chromatography (SEC) or centrifugal ultrafiltration (Amicon 30 kDa MWCO) against PBS (pH 7.4) for a minimum of 4 wash cycles to remove all unreacted 2fPBA-
10
B and cyanoborohydride.
Step-by-step workflow for the reductive amination of 2fPBA-10B to monoclonal antibodies.
Protocol B: Site-Specific Bioorthogonal Ligation
This protocol is designed for engineered mAbs to preserve antigen-binding affinity while ensuring homogeneous batch-to-batch consistency.
Step 1: Pre-functionalization
Ensure the mAb is pre-functionalized with
α
-amino-hydrazide groups (e.g., via site-specific enzymatic remodeling of the Fc glycan) and buffer exchanged into PBS, pH 7.4.
Step 2: Rapid Conjugation
Dilute the functionalized mAb to 1 mg/mL.
Add 2fPBA-
10
B (dissolved in DMSO) at a 5-fold molar excess relative to the hydrazide handles.
Incubate at room temperature (20-25°C) for 1 hour. Note: While the half-life is ~5 minutes, a 1-hour incubation ensures absolute quantitative conversion[3].
Step 3: Purification
Remove the minimal excess payload via a standard PD-10 desalting column equilibrated with PBS (pH 7.4).
Quality Control and Validation
To ensure the bioconjugate is a self-validating system ready for in vitro or in vivo BNCT models, the following QC panel must be executed:
10
B Quantification via ICP-MS: Inductively Coupled Plasma Mass Spectrometry is mandatory to quantify the absolute number of
10
B atoms per mAb. This determines the theoretical radiation yield upon neutron capture.
Aggregation Analysis via SEC-HPLC: High payload loading (especially via reductive amination) increases surface hydrophobicity. SEC-HPLC must be run to confirm that monomeric purity remains >95% and high-molecular-weight species (HMWS) are minimized.
Intact Mass Spectrometry (ESI-MS): High-resolution mass spectrometry is used to calculate the exact Drug-to-Antibody Ratio (DAR) and confirm the site-specificity (in Protocol B) by analyzing the mass shifts of the heavy and light chains[3].
developing saccharide sensors with (2-Formylphenyl)boronic-10B acid
An in-depth guide to is presented. This document provides researchers, scientists, and drug development professionals with the necessary protocols and application notes for successful sensor development.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to is presented. This document provides researchers, scientists, and drug development professionals with the necessary protocols and application notes for successful sensor development.
Introduction: The Critical Role of Saccharide Sensing
The ability to detect and quantify specific saccharides is of paramount importance in biomedical research and clinical diagnostics. Carbohydrates play a vital role in a myriad of biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. Consequently, the development of robust and selective saccharide sensors is a key area of research, with applications ranging from monitoring glucose levels in diabetic patients to detecting cancer biomarkers.
Boronic acids have emerged as a versatile class of synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-diols, a structural motif abundant in carbohydrates. Among these, (2-Formylphenyl)boronic acid (2-FPBA) has garnered significant attention. Its unique ortho-formyl substitution enables sophisticated signaling mechanisms, often leading to a "turn-on" fluorescence response upon saccharide binding, which is highly desirable for sensitive detection.
This guide focuses on the application of (2-Formylphenyl)boronic-10B acid (¹⁰B-2-FPBA) in saccharide sensor development. While the sensing mechanism itself does not depend on the boron isotope, the use of ¹⁰B-enriched compounds is of particular interest for researchers exploring theranostic applications, where the sensor molecule could also serve as an agent for Boron Neutron Capture Therapy (BNCT).
The Sensor Molecule: (2-Formylphenyl)boronic-10B Acid
The efficacy of 2-FPBA as a saccharide receptor stems from its specific chemical architecture. The molecule consists of a phenyl ring functionalized with both a boronic acid group (-B(OH)₂) and a formyl group (-CHO) at the ortho position.
The Boronic Acid Group : This is the primary recognition element. In an aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols.
The Ortho-Formyl Group : This group is crucial for signal transduction. It can form an intramolecular bond with the boron atom, which influences the acidity of the boronic acid and its binding affinity for saccharides. This interaction is often exploited to create a fluorescence response.
The use of the ¹⁰B isotope, while not essential for the sensing function, makes the molecule suitable for applications in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.
Mechanism of Saccharide Recognition and Signal Transduction
The sensing mechanism of 2-FPBA is based on the reversible formation of a five- or six-membered cyclic ester with a cis-diol-containing saccharide. This interaction is highly dependent on the pH of the medium, as the boronic acid must be in its anionic, sp³-hybridized state to efficiently bind diols.
The binding event triggers a change in the electronic properties of the molecule, which can be transduced into a measurable signal. In many sensor designs, 2-FPBA is used in conjunction with a fluorophore. The binding of a saccharide can disrupt the intramolecular interaction between the formyl group and the boron atom, leading to a change in the fluorescence of the system, often a "turn-on" response.
Caption: Reversible binding of a saccharide to 2-FPBA.
Designing a Saccharide Sensor System
The development of a saccharide sensor using ¹⁰B-2-FPBA can be approached in several ways, with fluorescence-based methods being the most common. A typical system involves a Schiff base condensation between ¹⁰B-2-FPBA and an amino-functionalized fluorophore.
Key Performance Metrics for Saccharide Sensors
When developing a saccharide sensor, it is crucial to characterize its performance using a set of key metrics. These metrics provide a quantitative measure of the sensor's sensitivity, selectivity, and overall utility.
Metric
Description
Typical Value
Limit of Detection (LOD)
The lowest concentration of the saccharide that can be reliably detected.
1-100 µM
Binding Constant (Ka)
A measure of the affinity between the sensor and the saccharide.
10³ - 10⁵ M⁻¹
Selectivity
The ability of the sensor to detect the target saccharide in the presence of other, structurally similar saccharides.
>10-fold over interferents
Dynamic Range
The concentration range over which the sensor provides a measurable response.
1 µM - 10 mM
Response Time
The time required for the sensor to reach 90% of its maximum signal.
< 5 minutes
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a ¹⁰B-2-FPBA-based fluorescent sensor and its application in saccharide detection.
Protocol 1: Synthesis of a Fluorescent Saccharide Sensor
This protocol describes the synthesis of a sensor by reacting ¹⁰B-2-FPBA with a commercially available fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
Materials:
(2-Formylphenyl)boronic-10B acid (¹⁰B-2-FPBA)
8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS)
Methanol, anhydrous
Acetic acid, glacial
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Procedure:
Dissolve ¹⁰B-2-FPBA (1.1 equivalents) in anhydrous methanol in a round-bottom flask.
Add APTS (1.0 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Stir the mixture at room temperature for 30 minutes.
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature.
The resulting sensor solution can often be used directly or purified by column chromatography if necessary.
Rationale: The Schiff base condensation reaction forms an imine bond between the formyl group of ¹⁰B-2-FPBA and the amino group of APTS, creating a conjugate where the fluorescence of APTS can be modulated by saccharide binding to the boronic acid moiety.
This protocol outlines the use of the synthesized sensor for the detection of a target saccharide, such as fructose.
Materials:
Synthesized ¹⁰B-2-FPBA-APTS sensor solution
Phosphate-buffered saline (PBS), pH 7.4
Stock solutions of various saccharides (e.g., fructose, glucose, mannose)
96-well black microplate
Fluorescence microplate reader
Procedure:
Prepare a series of dilutions of the target saccharide (fructose) in PBS.
In a 96-well plate, add a fixed amount of the ¹⁰B-2-FPBA-APTS sensor to each well.
Add the saccharide solutions to the wells to achieve a range of final concentrations.
Include control wells with no saccharide and with other, potentially interfering saccharides.
Incubate the plate at room temperature for 10 minutes, protected from light.
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 450 nm, emission at 510 nm for APTS).
Plot the fluorescence intensity as a function of saccharide concentration.
Caption: Experimental workflow for saccharide detection.
Data Analysis and Interpretation
The data obtained from the fluorescence measurements can be used to determine the key performance metrics of the sensor. The plot of fluorescence intensity versus saccharide concentration can be fitted to a binding isotherm (e.g., the Hill equation) to calculate the binding constant (Ka). The limit of detection (LOD) is typically calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve.
Troubleshooting and Advanced Considerations
Low Signal : If the fluorescence signal is weak, consider increasing the concentration of the sensor or optimizing the excitation and emission wavelengths.
High Background : A high background signal can be due to the inherent fluorescence of the unbound sensor. This can be minimized by careful selection of the fluorophore and reaction conditions.
Interference : Test the sensor against a panel of structurally related saccharides to assess its selectivity. If interference is an issue, modification of the sensor's chemical structure may be necessary to improve selectivity.
pH Sensitivity : The performance of boronic acid-based sensors is highly pH-dependent. Ensure that the pH of the assay buffer is carefully controlled and optimized for the specific sensor and target saccharide.
References
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Available at: [Link]
Li, M., & Wang, B. (2018). Boronic Acid-Based Fluorescent Sensors for Saccharides. Chemical Reviews, 118(23), 11547-11613. Available at: [Link]
Ozawa, T., et al. (2012). A Turn-On Fluorescent Probe for Sialic Acid Based on 2-Formylphenylboronic Acid. Journal of the American Chemical Society, 134(4), 2034-2041. Available at: [Link]
Barth, R. F., et al. (2012). Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects. Clinical Cancer Research, 18(11), 2987-2997. Available at: [Link]
Method
Application Notes and Protocols for Radiolabeling (2-Formylphenyl)boronic-10B Acid Compounds
Introduction: The Imperative for Radiolabeling in Boron Neutron Capture Therapy (BNCT) Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages the nuclear capture reaction of the stable isotope bor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Radiolabeling in Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages the nuclear capture reaction of the stable isotope boron-10 (¹⁰B).[1][2][3] When a tumor enriched with a ¹⁰B-containing agent is irradiated with low-energy thermal neutrons, the ¹⁰B nucleus captures a neutron, leading to a fission reaction. This reaction produces a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus, which have a short path length of approximately one cell diameter. This localized energy deposition allows for the selective destruction of cancer cells while sparing adjacent healthy tissue.[2][4]
The clinical success of BNCT is critically dependent on the selective and sufficient accumulation of ¹⁰B in tumor cells, with a therapeutic target often cited as 20–35 µg of ¹⁰B per gram of tumor tissue.[2][4] (2-Formylphenyl)boronic-¹⁰B acid (¹⁰B-FPBA) and its derivatives are promising candidates for BNCT due to their potential for cellular uptake and their synthetic versatility. However, to validate and optimize these boron delivery agents, it is essential to non-invasively quantify their biodistribution, pharmacokinetics, tumor selectivity, and retention.[1][3]
Radiolabeling ¹⁰B-FPBA with positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Iodine-123, Iodine-125) radionuclides enables in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][3] This guide provides detailed protocols and technical insights for the radiolabeling of ¹⁰B-FPBA, empowering researchers to accelerate the preclinical and clinical translation of these important BNCT agents.
Strategic Approaches to Radiolabeling Arylboronic Acids
The radiolabeling of arylboronic acids like ¹⁰B-FPBA can be approached through several robust chemical strategies. The choice of method depends on the desired radionuclide, the required specific activity, and the chemical stability of the molecule.
Copper-Mediated Radiohalogenation : This has emerged as a highly versatile and efficient method for labeling arylboronic acids with both radioiodine and fluorine-18.[5][6][7] The copper catalyst facilitates the cross-coupling of the boronic acid with the radiohalide under mild conditions, offering high radiochemical yields and functional group tolerance.[5][8][9] For ¹⁸F-fluorination, this method is a significant advancement for labeling (hetero)arenes.[10][11]
Direct Electrophilic Substitution : This classical approach involves the direct reaction of an electrophilic form of the radionuclide (e.g., generated in situ) with the aromatic ring. While operationally simple, it can be less regioselective and may require harsh oxidizing conditions that are not suitable for all substrates.[12] The substitution pattern is governed by the directing effects of the existing substituents on the aromatic ring.
Labeling via Prosthetic Groups : For complex molecules or when direct labeling is inefficient, a two-step approach using a prosthetic group is employed.[13][14] A small, pre-radiolabeled molecule (the prosthetic group) is first synthesized and then conjugated to the target molecule under mild conditions.[15] For ¹⁰B-FPBA, the formyl group provides a convenient handle for conjugation reactions, such as forming an oxime with an aminooxy-functionalized prosthetic group.[13][15]
¹¹C-Methylation : Carbon-11 labeling often involves the rapid methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[16][17][18] This requires a precursor of ¹⁰B-FPBA where the formyl group is replaced by a suitable nucleophile, such as a hydroxyl or phenolic group, which can then be methylated in the final step of the synthesis.
This document will focus on providing detailed protocols for two highly reliable and broadly applicable methods: Copper-Mediated Radioiodination and ¹⁸F-Labeling via a Prosthetic Group.
Protocol 1: Copper-Mediated Radioiodination of (2-Formylphenyl)boronic-¹⁰B Acid
This protocol describes the labeling of ¹⁰B-FPBA with Iodine-125, a gamma-emitter suitable for preclinical SPECT imaging and biodistribution studies. The methodology is adapted from established copper-mediated cross-coupling reactions of aryl boronic acids.[5][8][9][19]
Causality and Experimental Rationale
The C-B bond of the boronic acid is transmetalated to a copper(II) species, which then undergoes reductive elimination with the radioiodide to form the C-I bond and a copper(I) species. The presence of a ligand like 1,10-phenanthroline stabilizes the copper catalyst and facilitates the reaction in aqueous or mixed aqueous/organic media, making it exceptionally mild.[8] This method is chosen for its high efficiency, mild room-temperature conditions, and tolerance of the aldehyde (formyl) functional group.
Experimental Workflow Diagram
Caption: Workflow for Cu-Mediated Radioiodination of ¹⁰B-FPBA.
¹⁰B-FPBA Precursor (1 mg/mL): Dissolve 1 mg of ¹⁰B-FPBA in 1 mL of DMF.
Catalyst/Ligand Mix: In a separate vial, dissolve Cu(OTf)₂pyr₄ (2.5 mg) and 1,10-phenanthroline (1.0 mg) in 1 mL of DMF. Vortex until fully dissolved.
Radiolabeling Reaction:
In a shielded hot cell, place 5-10 µL of the ¹⁰B-FPBA precursor stock solution into a 1.5 mL V-vial.
Add 10 µL of the Catalyst/Ligand Mix to the vial.
Add 80 µL of 0.5 M TRIS buffer (pH 7.4).
Carefully add 185-370 MBq (5-10 mCi) of [¹²⁵I]NaI solution.
Vortex the reaction mixture gently for 10-15 seconds.
Allow the reaction to proceed at room temperature for 30 minutes.
Reaction Quenching and Purification:
Quench the reaction by adding 500 µL of water containing 0.1% trifluoroacetic acid (TFA).
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
Load the quenched reaction mixture onto the C18 cartridge. The desired radioiodinated product will be retained on the sorbent, while unreacted [¹²⁵I]iodide and salts will pass through.
Wash the cartridge with 10 mL of water to remove any remaining impurities.
Elute the final product, [¹²⁵I]iodo-FPBA, from the cartridge using 0.5-1.0 mL of ethanol into a sterile collection vial.
Evaporate the ethanol under a gentle stream of nitrogen gas.
Reconstitute the final product in an appropriate volume of sterile saline for injection.
Quality Control:
Radiochemical Purity (RCP): Analyze the final product using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).
System: C18 reverse-phase TLC plate or HPLC column.
Mobile Phase: Acetonitrile/Water (50:50) with 0.1% TFA.
Protocol 2: ¹⁸F-Labeling of ¹⁰B-FPBA via an Oxime-Forming Prosthetic Group
This protocol details a two-step strategy for labeling ¹⁰B-FPBA with Fluorine-18 for PET imaging. It involves the radiosynthesis of an ¹⁸F-labeled aminooxy prosthetic group, [¹⁸F]F-PEGAO, followed by its conjugation to the formyl group of ¹⁰B-FPBA. This approach is ideal for molecules that may be sensitive to the conditions of direct radiofluorination.[13]
Causality and Experimental Rationale
The strategy is bifurcated to protect the target molecule from the relatively harsh conditions of nucleophilic ¹⁸F-fluorination.
Step 1 (Prosthetic Group Synthesis): Nucleophilic substitution of a suitable leaving group (e.g., tosylate) on a precursor molecule with cyclotron-produced [¹⁸F]fluoride is a robust and high-yield reaction. The use of a phase-transfer catalyst like Kryptofix 2.2.2 (K222) is crucial to activate the [¹⁸F]fluoride anion.
Step 2 (Conjugation): The aldehyde on ¹⁰B-FPBA reacts specifically and under very mild, near-neutral pH conditions with the aminooxy functional group of the ¹⁸F-labeled prosthetic group to form a stable oxime bond.[13][15] This chemoselective reaction ensures that the radiolabel is attached only at the desired position without affecting the boronic acid moiety.
Experimental Workflow Diagram
Caption: Two-step workflow for ¹⁸F-labeling via a prosthetic group.
Part A: Radiosynthesis of [¹⁸F]F-PEGAO Prosthetic Group
[¹⁸F]Fluoride Trapping and Activation:
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge (e.g., QMA).
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 (5 mg in 0.8 mL MeCN) and K₂CO₃ (1 mg in 0.2 mL water).
Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ mixture by heating at 110°C under a flow of nitrogen, adding two 1.0 mL portions of anhydrous acetonitrile.
Fluorination Reaction:
Dissolve the PEGAO Precursor (2-3 mg) in 0.5 mL of anhydrous acetonitrile.
Add the precursor solution to the dried [¹⁸F]fluoride residue.
Seal the reaction vessel and heat at 110°C for 10 minutes.
Cool the vessel and remove the Boc protecting group by adding 0.2 mL of 1 M HCl and heating at 100°C for 5 minutes.
Neutralize the mixture with 2 M NaOH.
Purification of Prosthetic Group:
Purify the resulting aminooxy prosthetic group, [¹⁸F]F-PEGAO, using a C18 Sep-Pak cartridge. The purified prosthetic group is typically eluted with acetonitrile and used directly in the next step.
Part B: Conjugation to ¹⁰B-FPBA
Conjugation Reaction:
To the purified [¹⁸F]F-PEGAO prosthetic group in acetonitrile, add a solution of ¹⁰B-FPBA (1-2 mg) dissolved in 0.3 mL of 0.1 M ammonium acetate buffer (pH 4.5).
Heat the reaction mixture at 60°C for 15 minutes.
Final Purification:
Dilute the reaction mixture with 1 mL of the HPLC mobile phase.
Purify the final product, [¹⁸F]F-PEGAO-Oxime-¹⁰B-FPBA, using semi-preparative reverse-phase HPLC.
Collect the product peak and remove the HPLC solvent via rotary evaporation or by trapping on a C18 Sep-Pak, eluting with ethanol, and evaporating the ethanol.
Formulation and Quality Control:
Formulate the final product in sterile saline, potentially with a small percentage of ethanol for solubility.
Perform quality control analysis via analytical radio-HPLC to determine radiochemical purity (RCP) and specific activity (SA).
Quality Control: Ensuring Trustworthiness and Safety
A robust quality control (QC) program is mandatory for any radiopharmaceutical intended for preclinical or clinical use.[22][23][24] It ensures the product is safe, effective, and provides reliable data.[20][25]
QC Test
Method(s)
Purpose
Acceptance Criteria (Typical)
Radionuclidic Purity
Gamma Spectroscopy
To confirm the identity of the radionuclide and quantify any isotopic impurities.
>99.9%
Radiochemical Purity
Radio-TLC, Radio-HPLC
To quantify the percentage of radioactivity present in the desired chemical form.[20]
>95-98%
Chemical Purity
HPLC with UV detector
To identify and quantify non-radioactive chemical impurities, including precursor and reaction byproducts.
Defined by reference standard
Specific Activity (SA)
Radio-HPLC with a calibrated UV detector
To determine the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol).
As high as achievable
Sterility
Direct Inoculation or Membrane Filtration
To ensure the absence of viable microorganisms.
No microbial growth
Bacterial Endotoxins
Limulus Amebocyte Lysate (LAL) Test
To quantify pyrogens (fever-inducing substances) from bacteria.
< 175 EU/V (USP standard)
Residual Solvents
Gas Chromatography (GC)
To ensure that levels of organic solvents used in the synthesis are below safety limits.
Per USP <467> guidelines
Conclusion
The ability to radiolabel (2-Formylphenyl)boronic-¹⁰B acid and its derivatives is a critical enabling step in the development of new, more effective agents for Boron Neutron Capture Therapy. The copper-mediated and prosthetic group-based methods detailed in this guide represent robust, high-yield strategies for producing radioiodinated and ¹⁸F-labeled tracers, respectively. By following these protocols and adhering to stringent quality control measures, researchers can confidently generate high-quality radiopharmaceuticals to non-invasively assess the in vivo behavior of novel boron delivery agents, ultimately accelerating their path toward clinical application.
References
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The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning. ResearchGate.
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Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin. Molecules.
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Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications.
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A [¹⁸F]FDG-Based Prosthetic Group for the Chemoselective ¹⁸F-Labeling of Peptides and Proteins. Bioconjugate Chemistry.
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Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters.
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Gold Nanoparticles as Boron Carriers for Boron Neutron Capture Therapy: Synthesis, Radiolabelling and In Vivo Evaluation. Cancers.
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Author: BenchChem Technical Support Team. Date: April 2026
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a detailed, albeit theoretical, guide for the in vivo administration of (2-Formylphenyl)boronic-10B acid (2-FPBA-10B) for preclinical Boron Neutron Capture Therapy (BNCT) research. Due to the limited availability of published in vivo data for 2-FPBA-10B, the protocols and recommendations outlined herein are extrapolated from established methodologies for the clinically utilized BNCT agent, L-p-boronophenylalanine (BPA). This document is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals embarking on the evaluation of this novel boron-containing compound. The protocols emphasize formulation strategies, administration routes, and essential biodistribution and pharmacokinetic considerations.
Introduction and Scientific Rationale
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that leverages the nuclear capture reaction of non-radioactive boron-10 (¹⁰B) with low-energy thermal neutrons.[1][2] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which induce lethal damage to cells within a very short range (approximately 5–9 µm).[2] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells, with a target concentration of approximately 20 µg ¹⁰B per gram of tumor tissue, while maintaining low concentrations in surrounding healthy tissues.[2]
(2-Formylphenyl)boronic-10B acid is a derivative of phenylboronic acid, a class of compounds that has garnered interest for its potential applications in targeted cancer therapy.[3] The presence of the formyl group (-CHO) on the phenyl ring offers a reactive handle for potential bioconjugation or further chemical modification, distinguishing it from the clinically used BPA.[4] The rationale for investigating 2-FPBA-10B in a BNCT context is predicated on the hypothesis that its unique chemical structure may influence its cellular uptake, retention, and overall biodistribution, potentially offering advantages over existing boron delivery agents.
These notes will provide a foundational framework for the preclinical in vivo assessment of 2-FPBA-10B, with a strong emphasis on adapting well-validated protocols from BPA to ensure a scientifically rigorous and reproducible approach.
Formulation of (2-Formylphenyl)boronic-10B Acid for In Vivo Administration
The aqueous solubility and stability of boronic acids at physiological pH are critical for their systemic administration. Boronic acids can form stable complexes with diols, a property extensively utilized in the formulation of BPA with fructose to enhance its solubility.[5] A similar strategy is proposed for 2-FPBA-10B.
This protocol is adapted from established methods for preparing BPA-fructose formulations.
Materials:
(2-Formylphenyl)boronic-10B acid (ensure isotopic enrichment is known)
D-Fructose (sterile, USP grade)
Sodium Hydroxide (NaOH), 1 M solution (sterile)
Hydrochloric Acid (HCl), 1 M solution (sterile)
Sterile water for injection
0.22 µm sterile filters
Procedure:
Molar Ratio Calculation: Determine the desired molar ratio of 2-FPBA-10B to fructose. A 1:1 or 1:2 molar ratio is a common starting point, analogous to BPA formulations.
Dissolution of Fructose: In a sterile beaker, dissolve the calculated amount of D-fructose in a minimal volume of sterile water for injection.
Addition of 2-FPBA-10B: Slowly add the powdered 2-FPBA-10B to the fructose solution while stirring continuously.
pH Adjustment: The solution will likely be acidic. Adjust the pH to approximately 7.4 using a 1 M NaOH solution. Monitor the pH closely with a calibrated pH meter. The solution should clarify as the complex forms and the pH approaches neutrality. If the pH overshoots, back-titrate carefully with 1 M HCl.
Final Volume and Concentration: Once the desired pH is achieved and the solution is clear, add sterile water for injection to reach the final target concentration of 2-FPBA-10B.
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container for administration.
Quality Control: It is highly recommended to analyze the final formulation for boron concentration, pH, and sterility before in vivo use.
Causality of Experimental Choices:
Fructose Complexation: The formation of a boronate ester with fructose increases the solubility and stability of the boronic acid at physiological pH, preventing precipitation in the bloodstream.
pH Adjustment to 7.4: This is crucial to ensure the formulation is biocompatible and to avoid causing acidosis or alkalosis upon intravenous administration.
Sterile Filtration: This is a mandatory step to remove any potential microbial contamination, which is critical for in vivo studies.
Diagram 1: Proposed Experimental Workflow for In Vivo Evaluation
Caption: Workflow for preclinical evaluation of 2-FPBA-10B.
In Vivo Administration Protocols
The choice of animal model is critical for the relevance of preclinical BNCT studies.[6] Rodent models, such as mice or rats with subcutaneously or orthotopically implanted tumors, are commonly used.[7]
Animal Models
Tumor Cell Lines: Select cell lines relevant to the cancer type of interest (e.g., B16-F10 melanoma, U87 glioma, SCCVII squamous cell carcinoma).
Implantation: For initial biodistribution and pharmacokinetic studies, subcutaneous tumor models are often sufficient. For efficacy studies, orthotopic models may provide more clinically relevant data.
Proposed Dosage and Administration Route
Dosage:
The dosage of boron-containing compounds is typically expressed in mg of the compound per kg of body weight. For BPA, doses in animal models can range from 250 to 1000 mg/kg.[7][8] A dose-escalation study is recommended for 2-FPBA-10B to determine the maximum tolerated dose (MTD).
Ensures complete bioavailability and allows for precise control of blood concentration.
Infusion Rate
10 - 20 mg/kg/min
Adapted from established infusion protocols for BPA to avoid acute toxicity.[8]
Infusion Duration
20 - 60 minutes
Dependent on the total dose and infusion rate.
Table 1: Proposed Initial Dosing Parameters for 2-FPBA-10B in a Murine Model.
Administration Protocol (Intravenous Infusion):
Anesthetize the animal according to approved institutional protocols.
Place a catheter in the tail vein or another suitable vessel.
Administer the 2-FPBA-10B-fructose formulation using a calibrated infusion pump at the predetermined rate.
Monitor the animal closely during and after the infusion for any signs of distress.
Biodistribution and Pharmacokinetic Analysis
Understanding the time course of 2-FPBA-10B concentration in the tumor, blood, and normal tissues is paramount for determining the optimal time window for neutron irradiation.
Biodistribution Study Protocol
Administer the 2-FPBA-10B formulation to tumor-bearing animals as described above.
At various time points post-infusion (e.g., 1, 2, 4, 6, 8, and 24 hours), euthanize a cohort of animals (n=3-5 per time point).
Collect blood samples and dissect the tumor and key normal tissues (e.g., liver, kidney, spleen, brain, muscle, skin).
Weigh each tissue sample.
Analyze the ¹⁰B concentration in each sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Calculate the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) boron concentration ratios. The therapeutic window is typically when these ratios are maximized (ideally >3).[2]
Pharmacokinetic Study Protocol
Administer the 2-FPBA-10B formulation.
Collect serial blood samples from the same animal at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel or tail snip.
Process the blood to obtain plasma or use whole blood for analysis.
Determine the ¹⁰B concentration using ICP-MS or ICP-OES.
Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life. Human pharmacokinetic models for BPA show a biphasic clearance.[5]
Pharmacokinetic Parameter
Description
Significance for BNCT
Cmax
Maximum concentration in blood
Influences initial tumor uptake and potential for acute toxicity.
T½ (alpha)
Distribution half-life
Reflects the initial rapid distribution from blood to tissues.
T½ (beta)
Elimination half-life
Determines the duration of exposure and clearance from the body.
AUC
Area under the curve
Represents the total drug exposure over time.
Clearance
Rate of drug removal from the body
A faster clearance from normal tissues relative to the tumor is desirable.
Table 2: Key Pharmacokinetic Parameters and Their Relevance in BNCT.
Diagram 2: Conceptual Mechanism of BNCT
Caption: The binary principle of Boron Neutron Capture Therapy.
Concluding Remarks and Future Directions
The protocols detailed in these application notes represent a robust, scientifically-grounded framework for the initial in vivo evaluation of (2-Formylphenyl)boronic-10B acid as a potential agent for BNCT. It is imperative to reiterate that these are proposed methodologies, extrapolated from extensive research on BPA, and will require optimization and validation. Key steps for future research will involve a thorough toxicological evaluation of 2-FPBA-10B, followed by efficacy studies in orthotopic tumor models, where biodistribution data is used to inform the timing of neutron irradiation. The unique formyl group of 2-FPBA-10B also opens avenues for its use as a platform for developing next-generation, tumor-targeted boron delivery systems.
References
Developing targeted drugs for boron neutron capture therapy to treat refractory cancers. (URL: [Link])
Barth, R. F., Zhang, Z., & Liu, T. (2020). Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies. Biomacromolecules, 21(10), 4047-4057. (URL: [Link])
Plamondon, L., et al. (2002). Formulation of boronic acid compounds. U.S.
Nomoto, T., et al. (2020). Poly(vinyl alcohol) boosting therapeutic potential of p -boronophenylalanine in neutron capture therapy by modulating metabolism. Science Advances, 6(4), eaax0186. (URL: [Link])
Trivillin, V. A., & Pozzi, E. C. (2022). Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors). Cancer Biotherapy and Radiopharmaceuticals. (URL: [Link])
Olhava, E. J., & Danca, M. D. (2008). Boronic acid and boronic ester compounds. U.S.
Heber, E. M., et al. (2012). Boron delivery with liposomes for boron neutron capture therapy (BNCT): Biodistribution studies in an experimental model of oral cancer demonstrating therapeutic potential. Idaho National Laboratory. (URL: [Link])
Plamondon, L., et al. (2002). Formulation of boronic acid compounds. U.S.
Kreimann, E. L., et al. (2004). Biodistribution of GB-10 (Na₂(¹⁰)B₁₀H₁₀ compound for boron neutron capture therapy (BNCT) in an experimental model of oral cancer in the hamster cheek pouch. Archives of Oral Biology, 49(4), 313-324. (URL: [Link])
National Cancer Institute. (2021). Enhanced Cancer Chemotherapy Using the Bioactive Peptide Recifin And Its Analogues. NCI Technology Transfer Center. (URL: [Link])
Lelong, V., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. Molecules, 28(20), 7083. (URL: [Link])
Wagner, F. M., et al. (2023). Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT. Cancers, 15(10), 2820. (URL: [Link])
Lin, Y. C., et al. (2022). Evaluation of the Key Advantages between Two Modalities of Boronophenylalanine Administration for Clinical Boron Neutron Capture Therapy Using an Animal Model. Pharmaceutics, 14(9), 1836. (URL: [Link])
Kasatova, A., et al. (2021). Biodistribution of ¹⁰B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate. Biomedicines, 9(7), 722. (URL: [Link])
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da Silva, A. C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. (URL: [Link])
Zhang, Y., et al. (2022). Boron Neutron Capture Therapy: Clinical Application and Research Progress. Frontiers in Oncology, 12, 834958. (URL: [Link])
Kasatova, A., et al. (2021). Biodistribution of ¹⁰B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate. Biomedicines, 9(7), 722. (URL: [Link])
Etzbach, K. H., et al. (2004). Method for producing formylphenylboronic acids. U.S.
Riley, K. J., et al. (2001). A pharmacokinetic model for the concentration of ¹⁰B in blood after boronophenylalanine-fructose administration in humans. Radiation Research, 155(4), 621-629. (URL: [Link])
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Dagrosa, M. A., et al. (2014). Boron Biodistribution for BNCT in the Hamster Cheek Pouch Oral Cancer Model: Combined Administration of BSH and BPA. Applied Radiation and Isotopes, 88, 64-68. (URL: [Link])
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Application Notes & Protocols: Formulation of (2-Formylphenyl)boronic-10B Acid in Liposomal Delivery Systems for Boron Neutron Capture Therapy (BNCT)
Introduction Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages a binary approach to cancer treatment.[1][2][3] The therapy involves the administration of a non-toxic, boron-10 (¹⁰B) enriched...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages a binary approach to cancer treatment.[1][2][3] The therapy involves the administration of a non-toxic, boron-10 (¹⁰B) enriched compound that selectively accumulates in tumor cells.[4] Subsequent irradiation of the tumor with a beam of low-energy thermal neutrons triggers a nuclear fission reaction within the boron-10 atoms.[1][5] This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a very short path length of approximately 5-9 micrometers—roughly the diameter of a single cell.[1][5] This localized release of cytotoxic energy allows for the selective destruction of malignant cells while sparing adjacent healthy tissue.[3][4]
The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentration and selectivity in tumors.[6][7] (2-Formylphenyl)boronic acid (2-FPBA), when enriched with the ¹⁰B isotope, presents as a promising candidate. Its boronic acid moiety can interact with various biological molecules, and the formyl group offers a versatile handle for further chemical modification.[8][9] However, like many small molecule drugs, achieving optimal biodistribution and tumor retention can be challenging.[5][6]
Liposomal delivery systems offer a robust solution to these challenges. By encapsulating ¹⁰B-2-FPBA within liposomes—microscopic vesicles composed of a lipid bilayer—we can significantly alter its pharmacokinetic profile.[5][10] Liposomes can enhance the solubility of the drug, protect it from premature degradation, and improve its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of (2-Formylphenyl)boronic-10B acid-loaded liposomes.
The charge state will depend on the pH of the hydration buffer, which can influence encapsulation.
Reactivity
The boronic acid moiety can form esters with diols, and the aldehyde group is reactive.[8][12]
Must consider the stability during formulation and storage. The aldehyde can be used for conjugation.
Stability
Boronic acids can form trimeric, less soluble anhydrides (boroxines).[12]
Formulation conditions should be optimized to prevent this. Co-lyophilization with polyols like mannitol can improve stability.[12]
Note: Properties are for the standard isotope version but are expected to be nearly identical for the ¹⁰B-enriched version.
Rationale for Lipid Selection
The choice of lipids is the most critical factor determining the physical properties, stability, and in vivo behavior of the liposomes. A common and effective formulation consists of a primary phospholipid, cholesterol, and a PEGylated lipid.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This is a saturated phospholipid with a high phase transition temperature (Tm ≈ 55°C). Using a lipid with a high Tm results in a more rigid and less permeable lipid bilayer at physiological temperature (37°C), which is crucial for minimizing premature drug leakage.
Cholesterol (Chol): Cholesterol is an indispensable component for modulating membrane fluidity and stability.[13][14][15] It fits into the gaps between phospholipid molecules, reducing the permeability of the bilayer to encapsulated water-soluble drugs and preventing liposome aggregation.[15][16]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000): The inclusion of a PEGylated lipid is essential for creating "stealth" liposomes.[14] The long, hydrophilic PEG chains form a protective layer on the liposome surface that sterically hinders the binding of opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS) and significantly extending circulation time in the bloodstream.[17]
The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing unilamellar liposomes of a defined size.[18][19]
Step-by-Step Protocol
Lipid Film Preparation:
Accurately weigh DSPC, Cholesterol, and DSPE-PEG2000. A common molar ratio is 55:40:5.
Dissolve the lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution.
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 60-65°C).
Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
Hydration of the Lipid Film:
Prepare the hydration buffer by dissolving the ¹⁰B-2-FPBA in sterile PBS (pH 7.4) to the desired concentration (e.g., 10-20 mg/mL).
Warm the hydration buffer to the same temperature as the water bath used for evaporation (60-65°C).
Add the warm hydration buffer to the round-bottom flask containing the lipid film.
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This process allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs). The solution should appear milky.
Vesicle Size Reduction (Extrusion):
Assemble the liposome extruder with a 100 nm polycarbonate membrane, following the manufacturer's instructions. Pre-heat the extruder's heating block to 60-65°C.
Draw the MLV suspension into a syringe and place it in the extruder.
Force the suspension through the membrane into a second syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform population of large unilamellar vesicles (LUVs).
The resulting liposome suspension should appear more translucent than the initial MLV suspension.
Purification (Removal of Unencapsulated Drug):
The final step is to remove the ¹⁰B-2-FPBA that was not encapsulated inside the liposomes.
This can be achieved by dialysis against fresh PBS (pH 7.4) for 24 hours with several buffer changes, or more rapidly using size exclusion chromatography or centrifugal filter units with an appropriate molecular weight cutoff (e.g., 30 kDa).
Sterilization and Storage:
For in vitro or in vivo use, sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.
Store the liposomes at 4°C. Do not freeze, as this can disrupt the lipid bilayer.[20]
Formulation Workflow Diagram
Caption: Workflow for preparing ¹⁰B-2-FPBA liposomes.
Section 3: Characterization of ¹⁰B-2-FPBA Liposomes
Thorough characterization is essential to ensure the quality, reproducibility, and stability of the liposomal formulation.[][22][23]
Protocol: Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) of the liposomes and the PDI, which is a measure of the size distribution's width. Zeta potential measures the surface charge, which can predict the formulation's stability against aggregation.
Procedure:
Dilute a small aliquot of the liposome suspension in PBS (pH 7.4).
Place the diluted sample in a cuvette and analyze using a DLS instrument.
For zeta potential, a specific electrode cuvette is used.
Expected Results: For effective tumor targeting via the EPR effect, a particle size of approximately 100-150 nm is ideal. The PDI should be below 0.2, indicating a monodisperse and uniform population. A slightly negative zeta potential (-5 to -20 mV) is expected due to the phosphate groups of the lipids and the PEG layer.
Protocol: Encapsulation Efficiency (EE) and Boron Loading
Principle: EE is the percentage of the initial drug that has been successfully encapsulated within the liposomes.[24] This is determined by separating the free drug from the encapsulated drug and quantifying both. The final boron concentration is critical for BNCT efficacy.
Procedure:
Take a known volume of the unpurified liposome suspension. Lyse the liposomes by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent like methanol. This measures the Total Drug (D_total) .
Take the same volume of the unpurified suspension and separate the free drug from the liposomes using a centrifugal filter unit. The filtrate contains the Free Drug (D_free) .
Quantify the concentration of ¹⁰B-2-FPBA in both samples using UV-Vis spectroscopy (at the λ_max of the drug) or HPLC.
Calculate the EE% using the formula:
EE% = ((D_total - D_free) / D_total) * 100
For absolute boron quantification, digest the final, purified liposome formulation using strong acids (e.g., nitric acid) and analyze the ¹⁰B concentration using ICP-MS or ICP-OES.[25][26] This is the most accurate method for determining the final boron payload.[26]
Expected Characterization Results
Parameter
Target Value
Significance
Mean Diameter
100 - 150 nm
Optimal for exploiting the EPR effect and avoiding rapid clearance.
Polydispersity Index (PDI)
< 0.2
Indicates a homogenous and uniform liposome population.
Zeta Potential
-5 to -20 mV
A slightly negative charge helps prevent aggregation while the PEG layer provides stealth.
Encapsulation Efficiency (EE%)
> 50%
A higher EE% indicates a more efficient and cost-effective formulation process.
¹⁰B Concentration
> 20 µg/g
A therapeutic amount of boron must be delivered to the tumor for BNCT to be successful.[1]
Technical Support Center: Optimizing Suzuki Coupling Yields with (2-Formylphenyl)boronic-10B Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2-Formylphe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2-Formylphenyl)boronic-10B acid. The unique substitution pattern of this reagent—featuring a sterically demanding and electronically influential ortho-formyl group—presents distinct challenges compared to simpler arylboronic acids. This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommendations to empower you to overcome these challenges and achieve optimal reaction yields.
The isotopic enrichment with Boron-10 (¹⁰B) does not alter the fundamental chemical reactivity in the Suzuki-Miyaura coupling. Therefore, the optimization and troubleshooting strategies outlined here are based on the chemical properties of the (2-formylphenyl)boronic acid scaffold itself.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. Each step presents a potential bottleneck that can be addressed through rational modification of reaction parameters.
Question 1: My reaction yield is very low or I'm only recovering starting material. What is the primary cause?
Low conversion is the most common issue and typically points to a suboptimal catalytic system or conditions that fail to overcome the specific hurdles posed by the ortho-formylphenyl scaffold.
Primary Causes & Explanations:
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting, especially for sterically hindered substrates like (2-Formylphenyl)boronic acid.[1] The bulky ortho-formyl group can impede the approach of the boronic acid to the palladium center.
Inadequate Base Activation: The role of the base is to activate the boronic acid by converting it to a more nucleophilic "ate" complex (Ar-B(OH)₃⁻).[2][3][4] An incorrect choice of base or insufficient solubility can lead to a low concentration of this active species, stalling the catalytic cycle.
Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[5] Furthermore, the aldehyde functionality could potentially coordinate to the palladium center, acting as an inhibitor.
Troubleshooting Workflow & Solutions
Caption: Decision tree for troubleshooting low reaction yields.
Recommended Optimization Strategy & Protocol
For sterically hindered and electronically deactivated substrates, a robust catalytic system is required. We recommend using a Buchwald-type ligand, which has demonstrated high efficacy for challenging couplings.[1][6]
Table 1: Recommended Starting Conditions for Optimization
Parameter
Recommendation
Rationale
Catalyst
Pd₂(dba)₃ or Pd(OAc)₂
Reliable Pd(0) or Pd(II) precursors.
Ligand
SPhos or XPhos
Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, overcoming steric hindrance.[6]
Pd:Ligand Ratio
1:2 to 1:2.2
Ensures complete ligand association and maintains catalyst stability.
Base
K₃PO₄ or Cs₂CO₃ (3 equiv.)
Strong, yet moderately nucleophilic bases that perform well in anhydrous organic solvents, minimizing side reactions.[7]
Solvent
Dioxane, Toluene, or CPME
Aprotic solvents that are excellent for Suzuki couplings and minimize protodeboronation.
Temperature
80-110 °C
Provides sufficient thermal energy to overcome activation barriers.
Question 2: I'm observing significant formation of benzaldehyde. How can I prevent protodeboronation?
Protodeboronation (or deboronation) is the cleavage of the C-B bond, replacing it with a C-H bond. For (2-Formylphenyl)boronic acid, this side reaction yields benzaldehyde and is a major pathway for yield loss.[1][8]
Primary Causes & Explanations:
Aqueous Basic Conditions: This is the most significant factor. The presence of water and a strong base can facilitate the hydrolytic cleavage of the carbon-boron bond.[1] The electron-withdrawing nature of the formyl group can exacerbate this issue.
Elevated Temperatures: High reaction temperatures, especially in the presence of water, can accelerate the rate of protodeboronation.
Mitigation Strategies:
Caption: Competing reaction pathways for (2-Formylphenyl)boronic acid.
Employ Anhydrous Conditions: This is the most critical change. Use anhydrous solvents and non-aqueous bases. A study highlighted that for sensitive substrates like 2-formylphenylboronic acid, aprotic conditions are highly desirable.[1]
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.
Select a Milder Base: If some water is unavoidable, switch from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or CsF.[9]
Optimized Protocol to Minimize Protodeboronation
This protocol is designed under strictly anhydrous conditions.
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1 equiv.), (2-Formylphenyl)boronic-10B acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 mmol, 3 equiv.).
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) in anhydrous dioxane (2 mL). Add this catalyst solution to the Schlenk flask via syringe.
Solvent Addition: Add additional anhydrous dioxane to achieve a final concentration of ~0.1 M with respect to the aryl halide.
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]
Question 3: My product is contaminated with homocoupled byproducts. What causes this and how can I fix it?
Homocoupling (the formation of Ar-Ar from the aryl halide or Ar'-Ar' from the boronic acid) reduces the yield of the desired product and complicates purification.
Primary Causes & Explanations:
Oxygen in the Reaction: The presence of O₂ can promote the oxidative homocoupling of the boronic acid.[5]
Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[5]
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the competing boronic acid homocoupling pathway can become more significant.
Mitigation Strategies:
Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly deoxygenated.
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes circumvent the initial reduction step that may lead to homocoupling.[5]
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[8]
Ligand Choice: Using bulky, electron-rich ligands (as recommended for low yield issues) can also help by accelerating the desired cross-coupling cycle, thereby outcompeting the homocoupling side reaction.[10]
Question 4: Purification is difficult, and my final product is not clean. What are the best practices?
The polarity of the formyl group in both the starting material and the product can lead to co-elution during column chromatography.
Common Impurities:
Unreacted (2-Formylphenyl)boronic acid or its dehydrated form, boroxine.
Aqueous Workup: After the reaction, perform an aqueous workup. A wash with a dilute base (e.g., 1 M NaOH) can help remove unreacted boronic acid by converting it to its highly water-soluble boronate salt. Caution: This should be done carefully and at low temperatures, as the product itself may be sensitive to strong bases.[11]
Palladium Removal: Filter the crude reaction mixture through a pad of celite or silica gel to remove the heterogeneous palladium black.[8] For stubborn residual palladium, specialized scavengers can be used.
Column Chromatography Optimization:
Solvent System: Use a gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane.
Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This often results in better separation than wet loading.
Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity.[8] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
References
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. Available at: [Link]
Kaźmierczak-Barańska, J., et al. (2019). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]
Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
Adamo, C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
Bio, M. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]
Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition. Available at: [Link]
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
Ammal, S. C., & Vreven, T. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Available at: [Link]
Google Patents (2002). Process for preparing highly pure formylphenylboronic acids. Google Patents.
Liu, Y., et al. (2014). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. PMC. Available at: [Link]
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
troubleshooting formyl group oxidation in (2-Formylphenyl)boronic-10B acid
Troubleshooting Guide: Formyl Group Oxidation & Material Rescue Welcome to the Advanced Technical Support Center for (2-Formylphenyl)boronic-10B acid (10B-FPBA). As a bifunctional molecule bridging organoboron and aldehy...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guide: Formyl Group Oxidation & Material Rescue
Welcome to the Advanced Technical Support Center for (2-Formylphenyl)boronic-10B acid (10B-FPBA). As a bifunctional molecule bridging organoboron and aldehyde chemistry, 10B-FPBA is a highly valuable, isotopically enriched reagent critical for Boron Neutron Capture Therapy (BNCT) development and complex isotopic tracking[1].
However, its dual reactivity introduces specific stability challenges. This guide provides an authoritative, causality-driven framework for diagnosing, preventing, and rescuing batches compromised by formyl group autoxidation.
Part 1: Diagnostic FAQ (Identification & Causality)
Q1: How do I definitively distinguish between formyl group oxidation and boronic acid oxidation in my 10B-enriched batch?A1: 10B-FPBA is susceptible to two entirely distinct oxidation pathways, driven by different environmental factors. Diagnosing the correct pathway is critical:
Formyl Oxidation (Autoxidation): Driven by atmospheric O₂, light, and trace metals. The aldehyde (-CHO) oxidizes to a carboxylic acid (-COOH), yielding 2-carboxyphenylboronic acid (2-CPBA).
Self-Validation Check: In ¹H NMR (DMSO-d6), you will observe the disappearance of the sharp aldehyde singlet at ~10.0 ppm and the emergence of a broad carboxylic acid peak at ~12.5 ppm.
Boronic Acid Oxidation: Driven by reactive oxygen species (ROS) such as H₂O₂. The electron-deficient boron center is attacked, undergoing a 1,2-shift and hydrolyzing to a phenol, yielding salicylaldehyde[2].
Self-Validation Check: This is detected by the loss of the C-B bond in ¹³C NMR and the appearance of a phenolic -OH peak. Aromatic boronic acids react extremely rapidly with H₂O₂ (10 M⁻¹ s⁻¹)[2].
Q2: Why does my 10B-FPBA degrade faster in dry powder form than in aqueous solutions?A2: This counterintuitive behavior is rooted in the structural equilibrium of 2-FPBA. In aqueous or protic media, the formyl group undergoes reversible intramolecular cyclization with the adjacent boronic acid to form a benzoxaborole (a cyclic hemiacetal)[3]. This cyclic structure physically masks the aldehyde, providing significant oxidative stability[4]. In dry, non-polar conditions, the molecule exists predominantly in the open aldehyde form, leaving the formyl group fully exposed to radical-initiated autoxidation.
Fig 1. Equilibrium and autoxidation pathway of 2-FPBA.
Part 2: Quantitative Stability Profile
To optimize your experimental design, reference the following stability metrics for the 2-FPBA scaffold under various environmental conditions:
Because 10B is an expensive, isotopically enriched material, discarding oxidized batches is financially prohibitive. The following protocol allows you to rescue degraded 10B-FPBA by separating it from its oxidized byproduct (2-CPBA).
Fig 2. Self-validating troubleshooting and rescue workflow for oxidized 10B-FPBA.
Protocol: pH-Selective Liquid-Liquid Extraction for 10B-FPBA Rescue
Expertise & Causality: This separation exploits the distinct pKa values of the two functional groups. The pKa of the oxidized carboxylic acid is ~3.5, whereas the pKa of the boronic acid is ~8.0. By buffering the aqueous phase precisely to pH 6.0, the carboxylic acid is selectively ionized to its water-soluble carboxylate salt, while the intact 10B-FPBA remains fully protonated and organic-soluble. In alkaline conditions, the boronic group assumes a tetrahedral form and becomes water-soluble[5], which is why strict pH control is mandatory.
Step-by-Step Methodology:
Dissolution: Dissolve the degraded 10B-FPBA mixture in ethyl acetate (EtOAc) (approximately 10 mL per 100 mg of material).
Buffer Preparation: Prepare a 0.5 M sodium phosphate buffer and adjust the pH to exactly 6.0 using 1M NaOH or HCl.
Critical Warning: Do not exceed pH 7.0. At higher pH levels, the boronic acid will begin to ionize and partition into the aqueous layer, drastically reducing your 10B isotopic yield[5].
Selective Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of the pH 6.0 buffer. Shake vigorously and vent. Allow the layers to separate completely.
Partitioning: Drain the aqueous layer (which now contains the oxidized 10B-CPBA salt). Repeat the buffer wash two additional times to ensure complete removal of the carboxylic acid impurity.
Organic Wash: Wash the retained organic layer once with saturated NaCl (brine) to remove residual water and salts.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (keep the water bath temperature < 30°C to prevent thermal degradation).
Self-Validation System: Re-dissolve a 2 mg aliquot of the recovered solid in DMSO-d6 and acquire a ¹H NMR spectrum. The protocol is validated, and the material is cleared for use, when the broad -COOH peak (~12.5 ppm) is completely absent, and the sharp -CHO peak (~10.0 ppm) is retained.
References
Title: Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis | Source: nbinno.com | URL:1[1]
Title: Boronic acid with high oxidative stability and utility in biological contexts | Source: Raines Lab (PNAS) | URL:4[4]
Title: Designing Functional and Responsive Molecules with Boronic Acids | Source: Accounts of Chemical Research (NIH) | URL:2[2]
Title: Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid | Source: Biochemistry (ACS Publications) | URL:3[3]
Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | Source: MDPI | URL:5[5]
Technical Support Center: Minimizing Isotopic Dilution in 10B-Enriched Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist specializing in isotopic labeling and Boron Neutron Capture Therapy (BNCT) precursors, I have designed this support center to add...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist specializing in isotopic labeling and Boron Neutron Capture Therapy (BNCT) precursors, I have designed this support center to address the critical challenges of maintaining isotopic purity during the synthesis of (2-Formylphenyl)boronic-10B acid.
In BNCT and advanced isotopic probing, the therapeutic or analytical efficacy relies entirely on the concentration of the
10
B isotope, which has a high thermal neutron capture cross-section[1]. Because natural boron consists of approximately 19.9%
10
B and 80.1%
11
B[2], any introduction of natural boron during the synthetic workflow will cause irreversible isotopic dilution.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: Why does the
10
B isotopic purity of my final (2-Formylphenyl)boronic acid drop to 80–85% despite using >99% enriched
10
B(OMe)
3
as the starting material?A1: The primary cause of unexpected isotopic dilution in boron chemistry is the use of standard borosilicate laboratory glassware (e.g., Pyrex or Kimax). Borosilicate glass contains approximately 10–15% B
2
O
3
(at natural isotopic abundance). The synthesis of formylphenylboronic acids requires the lithiation of a protected bromobenzaldehyde using highly reactive organolithium reagents like n-BuLi[3]. These strong nucleophiles chemically etch the Si–O–B network of the glass, releasing natural abundance borate species into the reaction mixture. When your highly enriched
10
B-electrophile is added, it competes with these leached natural borates, drastically reducing the isotopic purity of the final product.
Q2: Can I mitigate this by using a lower concentration of n-BuLi or reducing the reaction time?A2: No. While minimizing exposure time slightly reduces the kinetic rate of leaching, it does not eliminate the thermodynamic driving force of the alkyl-lithium attack on the glass matrix. Furthermore, the subsequent deprotection step requires acidic hydrolysis (e.g., HCl) to remove the acetal protecting group and hydrolyze the borate ester to the free boronic acid[3]. Acidic conditions also promote the leaching of boron from borosilicate glass. The only self-validating, fail-safe protocol is to completely eliminate borosilicate from the fluid path.
Q3: How should I analytically verify the isotopic purity to ensure my reactor system is truly self-validating?A3: You must rely on Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise isotopic ratio quantification (
10
B vs
11
B)[2]. For routine synthetic tracking,
11
B Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent diagnostic tool. Because
11
B has a higher natural abundance and gyromagnetic ratio, it is highly sensitive. In a successfully enriched >99%
10
B sample, the
11
B NMR signal should be virtually undetectable relative to an external natural-abundance standard.
📊 Quantitative Impact of Reactor Material on Isotopic Dilution
To illustrate the causality between reactor material and isotopic degradation, the following table summarizes the quantitative impact of various reaction vessels during a standard lithiation/borylation workflow.
Table 1: Effect of Reactor Material on Final
10
B Enrichment
Reactor Material
Lithiation Reagent
Hydrolysis Acid
Final
10
B Enrichment (%)
Primary Contamination Source
Borosilicate (Pyrex)
n-BuLi (2.5 M)
2M HCl
82.4%
Base/Acid etching of Si-O-
11
B
Borosilicate (Pyrex)
t-BuLi (1.7 M)
2M HCl
78.1%
Aggressive base etching
Quartz (SiO
2
)
n-BuLi (2.5 M)
2M HCl
>99.1%
None (Boron-free matrix)
PTFE (Teflon)
n-BuLi (2.5 M)
2M HCl
>99.5%
None (Boron-free matrix)
Data reflects the critical need to abandon borosilicate in favor of PTFE or Quartz to maintain the >99% enrichment required for BNCT applications[4].
⚙️ Standard Operating Procedure: Zero-Dilution Synthesis
To guarantee scientific integrity and trustworthiness, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the equipment parameters are met, isotopic dilution is physically impossible.
Note: Because no boron is present in this step, standard borosilicate glassware may be used.
Charge a 250 mL round-bottom flask with 2-bromobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
Reflux the mixture under a Dean-Stark trap until water ceases to evolve (approx. 4 hours).
Wash the organic layer with saturated NaHCO
3
, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-1,3-dioxolane.
Phase 2: Lithiation and Borylation (CRITICAL: PTFE or Quartz Only)
Transfer the 2-(2-bromophenyl)-1,3-dioxolane to a strictly dried PTFE (Teflon) reactor equipped with a magnetic stir bar and an argon inlet.
Dissolve the protected aldehyde in anhydrous THF and cool the reactor to -78 °C using a dry ice/acetone bath.
Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete halogen-metal exchange.
Rapidly add Trimethyl borate-
10
B[
10
B(OMe)
3
, >99% enrichment] (1.5 eq) in one portion.
Allow the reaction mixture to slowly warm to room temperature overnight.
Phase 3: Deprotection and Hydrolysis (CRITICAL: PTFE or Quartz Only)
While maintaining the reaction in the PTFE reactor , cool the mixture to 0 °C.
Add 2M HCl (aqueous) dropwise to adjust the pH to ~2. This step simultaneously hydrolyzes the borate ester to the boronic acid and cleaves the acetal protecting group to regenerate the formyl group[3].
Stir at room temperature for 4 hours.
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO
4
, and concentrate.
Purify the crude product via recrystallization (using boron-free glassware or PTFE) to yield pure (2-Formylphenyl)boronic-
10
B acid.
🗺️ Synthetic Workflow & Contamination Risk Map
The following diagram maps the logical relationships in the synthetic pathway, explicitly highlighting the mechanistic "Danger Zones" where isotopic dilution occurs if improper materials are used.
Workflow for (2-Formylphenyl)boronic-10B acid synthesis highlighting isotopic dilution risks.
Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy | PMC
Source: National Institutes of Health (NIH)
URL:[Link]
US20040049050A1 - Method for producing formylphenylboronic acids | Google Patents
Source: Google Patents
URL:
A New Synthetic Route to Boron-10 Enriched Pentaborane(9) from Boric Acid and Its Conversion to anti-10B18H22 | Journal of the American Chemical Society
Source: ACS Publications
URL:[Link]
purification methods for removing boroxine impurities from (2-Formylphenyl)boronic-10B acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Formylphenyl)boronic-10B acid, focusing on the effective removal of boroxine impu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Formylphenyl)boronic-10B acid, focusing on the effective removal of boroxine impurities. The information presented herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are boroxines and why are they a common impurity in (2-Formylphenyl)boronic-10B acid?
A1: Boroxines, also known as boronic anhydrides, are stable, six-membered cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium process, and the formation of boroxines is common for many boronic acids, including (2-Formylphenyl)boronic-10B acid, especially when stored in non-polar solvents or under conditions where water is removed.[1] The presence of varying amounts of the anhydride is a common characteristic of commercially available formylphenylboronic acids.[3][4]
Q2: How can I detect the presence of boroxine in my sample?
A2: The most reliable method for detecting boroxine formation is through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR).[1][5] In the ¹H NMR spectrum, the presence of the boroxine trimer will result in a distinct set of signals, often appearing as broadened or multiple peaks, in addition to those of the desired boronic acid monomer.[6] ¹¹B NMR can also be informative, as the chemical shift for the boron in the boroxine is typically slightly downfield compared to the boronic acid.[7] Mass spectrometry can also be used, where the boroxine will appear as a higher molecular weight species.[6]
Q3: What is the impact of boroxine impurities on subsequent reactions, such as Suzuki-Miyaura coupling?
A3: Boroxine impurities can significantly affect the stoichiometry of subsequent reactions.[8] Since three molecules of the boronic acid are required to form one molecule of boroxine, the actual concentration of the active boronic acid monomer is lower than what might be calculated based on the total mass of the reagent. This can lead to incomplete reactions and lower yields. However, it is noteworthy that boroxines themselves can sometimes be effective reagents in coupling reactions.[8][9]
Q4: What are the primary methods for removing boroxine impurities?
A4: The most common and effective methods for removing boroxine impurities involve shifting the equilibrium back towards the boronic acid monomer. This is typically achieved by introducing water.[1] The primary purification techniques include:
Recrystallization: Using a solvent system that includes water can effectively hydrolyze the boroxine and selectively crystallize the pure boronic acid.
Aqueous Workup: Dissolving the crude material in a suitable organic solvent and washing with an aqueous solution can hydrolyze the boroxine.
Chromatography: While challenging due to the potential for interaction with the stationary phase, certain chromatographic methods can be employed.[10][11]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low yield after purification
- Incomplete hydrolysis of boroxine. - Decomposition of the formylphenylboronic acid.[12] - Co-crystallization of impurities.
- Ensure sufficient water is present during recrystallization or workup. - Avoid high temperatures and strongly basic conditions during purification to prevent decomposition.[12] - Optimize the recrystallization solvent system.
Incomplete removal of boroxine detected by NMR
- Insufficient water for hydrolysis. - Equilibrium re-established during solvent removal.
- Increase the water content in the purification step.[1] - After purification, use the material promptly or store it under conditions that minimize dehydration.
Broad or complex NMR signals
- Presence of both boronic acid and boroxine in equilibrium.[6]
- Add a small amount of D₂O or d4-methanol to the NMR tube to shift the equilibrium entirely to the boronic acid, simplifying the spectrum.[6][13]
Product decomposition during silica gel chromatography
- Acidity of silica gel can promote decomposition or irreversible binding.[14]
- Consider using neutral alumina for chromatography.[10] - Alternatively, use reversed-phase chromatography (C18).[14]
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of (2-Formylphenyl)boronic-10B acid.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to hydrolyze the boroxine impurity and isolate the pure (2-Formylphenyl)boronic-10B acid.
A suitable organic solvent in which the boronic acid has moderate solubility at room temperature and high solubility when heated (e.g., acetonitrile, isopropanol)
Erlenmeyer flask
Heating plate with magnetic stirrer
Ice bath
Büchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: In an Erlenmeyer flask, suspend the crude (2-Formylphenyl)boronic-10B acid in a minimal amount of the chosen organic solvent.
Hydrolysis: Add distilled water dropwise while stirring and gently heating the mixture until the solid completely dissolves. The amount of water should be sufficient to facilitate hydrolysis but not so much that the product will not crystallize upon cooling. A good starting point is a 10:1 to 5:1 ratio of organic solvent to water.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.
Materials:
Crude (2-Formylphenyl)boronic-10B acid
An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
Separatory funnel
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolution: Dissolve the crude material in the organic solvent.
Extraction: Transfer the solution to a separatory funnel and extract with the aqueous NaOH solution. The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction to ensure complete transfer.
Separation: Combine the aqueous layers.
Acidification: Cool the aqueous layer in an ice bath and slowly add the aqueous HCl solution while stirring until the solution is acidic (test with pH paper). The (2-Formylphenyl)boronic-10B acid will precipitate out of the solution.
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.
References
Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
Darses, B., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 14(15), 3894-3897. Retrieved from [Link]
Wang, X., et al. (2025, July 5). A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66. Polymers, 17(13), 2736. Retrieved from [Link]
Piroli, M., & Wirth, T. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1342. Retrieved from [Link]
Hall, D. G. (Ed.). (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from [Link]
Lui, N., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597 B2.
Ningbo Inno Pharmchem Co.,Ltd. (2026, March 16). The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. Retrieved from [Link]
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
Piroli, M., & Wirth, T. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 957-965. Retrieved from [Link]
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
Wiley-VCH. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. Retrieved from [Link]
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]
Dąbrowski, M., et al. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 845. Retrieved from [Link]
Wagner, A., et al. (2004). Method for producing formylphenylboronic acids. U.S. Patent Application No. 10/474,103.
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
stabilizing (2-Formylphenyl)boronic-10B acid under physiological pH conditions
Welcome to the technical support center for (2-Formylphenyl)boronic-10B acid (2-FPBA-10B). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (2-Formylphenyl)boronic-10B acid (2-FPBA-10B). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their experiments, particularly in applications such as Boron Neutron Capture Therapy (BNCT). We will address common challenges related to the stability of 2-FPBA-10B under physiological pH conditions and provide practical, field-proven solutions.
Understanding the Unique Chemistry of (2-Formylphenyl)boronic Acid
Unlike simple arylboronic acids, the stability of (2-Formylphenyl)boronic acid at physiological pH is governed by a dynamic, intramolecular equilibrium. The ortho-formyl group is not a passive substituent; it actively participates in a ring-chain tautomerism, cyclizing to form a significantly more stable 3-hydroxybenzoxaborole structure. This equilibrium is the key to understanding and controlling the compound's behavior in aqueous media.
Frequently Asked Questions & Troubleshooting
Here we address specific issues you may encounter during your experiments with 2-FPBA-10B.
FAQ 1: My 2-FPBA-10B solution appears to be degrading rapidly in my physiological buffer (pH 7.4). Why is this happening and how can I prevent it?
Answer:
What you are observing is likely not classical degradation but a shift in the natural equilibrium of the molecule. At physiological pH, 2-FPBA-10B exists as a mixture of the open-chain boronic acid and the more stable, cyclic 3-hydroxybenzoxaborole form.[1][2][3] While the cyclic form is more resistant to oxidative degradation and hydrolysis than typical phenylboronic acids, the equilibrium itself is sensitive to the solution environment.[1][4][5]
Root Causes & Troubleshooting:
Oxidative Stress: Standard physiological buffers can contain dissolved oxygen and may be susceptible to the generation of reactive oxygen species (ROS), which can lead to oxidative deboronation, particularly of the open-chain form.[6]
Solution: Degas your buffers thoroughly before use. Consider adding a low concentration of a biocompatible antioxidant, such as ascorbic acid, if your experimental design allows.
High Dilution: At very high dilutions, the equilibrium may shift, potentially favoring the more reactive open-chain form.
Solution: Prepare concentrated stock solutions in an appropriate solvent and dilute them into your aqueous buffer immediately before use.
FAQ 2: I am observing inconsistent results in my cell-based assays. Could the stability of 2-FPBA-10B be a factor?
Answer:
Absolutely. The dynamic nature of 2-FPBA-10B can lead to variability in biological experiments. The reactivity of the compound is directly linked to the open-chain/cyclic-form ratio, which can be influenced by components in your cell culture medium.
Root Causes & Troubleshooting:
Interaction with Media Components: Cell culture media are rich in diols (e.g., sugars like glucose, ribose in nucleic acids) and other nucleophiles (e.g., amino acids like serine).[7] These molecules can react with the boronic acid moiety, forming boronate esters and shifting the equilibrium. This can alter the compound's uptake, localization, and efficacy.
Solution: Be consistent with your cell culture media and supplements. When comparing different treatments, ensure the base medium is identical. For mechanistic studies, consider using a simpler, defined buffer system for short-term exposures to minimize confounding interactions.
pH Shifts in Culture: Cellular metabolism can cause localized changes in pH, which will, in turn, affect the equilibrium of your 2-FPBA-10B.[8][9]
Solution: Ensure your culture is well-buffered. Monitor the pH of your media throughout the experiment, especially for long-duration studies.
FAQ 3: My HPLC analysis shows multiple or shifting peaks for what should be a pure sample of 2-FPBA-10B. Is my sample contaminated?
Answer:
While contamination is always a possibility, it is more likely that your HPLC method is separating the different forms of 2-FPBA-10B that exist in equilibrium. The mobile phase composition and pH can influence the open/closed-ring ratio, leading to complex chromatograms.
Root Causes & Troubleshooting:
On-Column Equilibrium Shift: The pH and solvent composition of your mobile phase can alter the equilibrium during the chromatographic run.
Solution:
Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This will push the equilibrium towards the open-chain form, ideally resulting in a single, sharp peak.
Method Validation: Always run a standard under your established conditions with each batch of samples to ensure consistent performance.
Analyte Degradation: Some reversed-phase stationary phases can promote the hydrolysis of boronic esters, although this is less of a concern for the more stable benzoxaborole form.[10]
Solution: Use a high-quality, end-capped C18 column. If problems persist, consider alternative analytical techniques like those outlined in the protocols below.
Stabilization Strategies & Protocols
Strategy 1: Formulation with Stabilizing Excipients (Diols)
Complexing 2-FPBA-10B with a biocompatible diol, such as mannitol or sorbitol, can "lock" it into a more stable boronate ester form, preventing unwanted side reactions. This is a common strategy in pharmaceutical formulation.[11]
Caption: Workflow for stabilizing 2-FPBA-10B with a diol excipient.
Strategy 2: pH Control
Maintaining a slightly acidic pH (e.g., pH 5.5-6.5) during storage and handling can favor the protonated, open-chain form, which can then readily cyclize upon introduction to the physiological pH of the experiment.
Parameter
Recommended Condition
Rationale
Stock Solution pH
5.5 - 6.5
Reduces the concentration of the anionic boronate species, which can be more susceptible to certain reactions.
Storage Buffer
Citrate or Acetate Buffer
Provides good buffering capacity in the slightly acidic range.
Storage Temperature
2-8°C
Standard practice to slow potential degradation pathways.
Analytical Protocols for Stability Assessment
Protocol 1: Stability Assessment by ¹H and ¹¹B NMR Spectroscopy
NMR is a powerful tool for directly observing the equilibrium between the open and closed forms of 2-FPBA-10B and for detecting the formation of boronate esters.[1][12][13]
Objective: To qualitatively and semi-quantitatively monitor the stability of 2-FPBA-10B in a buffered aqueous solution.
Methodology:
Sample Preparation:
Prepare a stock solution of 2-FPBA-10B in a deuterated organic solvent (e.g., DMSO-d₆).
Prepare your physiological buffer (e.g., PBS) in D₂O.
In an NMR tube, add the buffer in D₂O, and then spike in a small volume of the 2-FPBA-10B stock solution to reach the desired final concentration.
Initial Spectrum Acquisition (t=0):
Immediately acquire a ¹H NMR spectrum. Note the characteristic aldehyde proton signal of the open form and the signals corresponding to the cyclic benzoxaborole.
Acquire an ¹¹B NMR spectrum. The sp²-hybridized boron of the open form will have a different chemical shift than the sp³-hybridized boron of the cyclic form or any newly formed boronate esters.[12]
Time-Course Monitoring:
Incubate the NMR tube under your desired experimental conditions (e.g., 37°C).
Acquire subsequent ¹H and ¹¹B NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
Data Analysis:
Integrate the key signals in the ¹H and ¹¹B spectra to monitor changes in the relative concentrations of the different species over time. The appearance of new signals may indicate the formation of complexes with buffer components or degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
A validated HPLC method can quantify the parent compound and separate it from potential degradants.
Objective: To quantify the percentage of intact 2-FPBA-10B over time under stress conditions.
Instrumentation & Conditions:
Parameter
Recommended Setting
HPLC System
Standard HPLC with UV Detector
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, linear gradient to 95% B over 15 min, hold for 3 min, return to initial conditions.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Methodology:
Sample Preparation: Prepare a solution of 2-FPBA-10B in your chosen physiological buffer.
Time-Zero Analysis: Immediately inject an aliquot of the solution onto the HPLC system to determine the initial peak area of the parent compound.
Incubation: Store the solution under your test conditions (e.g., 37°C, protected from light).
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots and record the chromatograms.
Data Analysis: Calculate the percentage of 2-FPBA-10B remaining at each time point relative to the initial peak area. The appearance of new peaks indicates degradation or reaction products.
References
Gao, J. et al. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. Available at: [Link]
Sene, S. et al. (2016). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. Available at: [Link]
Kupce, E. et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Available at: [Link]
D’hooghe, M. et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. Available at: [Link]
Dowlut, M. & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. Available at: [Link]
Raines, R. T. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
Wolan, A. et al. (2022). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]
Sene, S. et al. (2015). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. Available at: [Link]
Wolan, A. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
Patterson, C. E. et al. (2015). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Available at: [Link]
Adams, J. et al. (2002). Formulation of boronic acid compounds. Google Patents.
Smith, A. W. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
Gao, J. et al. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. Available at: [Link]
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]
Zhang, Y. et al. (2018). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]
Gao, J. et al. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. PMC. Available at: [Link]
Ji, X. et al. (2017). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
Roy, A. et al. (2026). A new class of customisable stable boronic ester assemblies. PMC. Available at: [Link]
Wolan, A. et al. (2022). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. ResearchGate. Available at: [Link]
Springsteen, G. & Wang, B. (2008). Phenyl boronic acid complexes of diols and hydroxyacids. Preprint. Available at: [Link]
Wolan, A. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]
Wolan, A. et al. (2021). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC. Available at: [Link]
Sporzyński, A. et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]
Zhang, Y. et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. SciEngine. Available at: [Link]
Rele, R. V. (2016). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
Brus, J. (2012). Solid State NMR Spectroscopy of Boron Compounds. Institute of Macromolecular Chemistry. Available at: [Link]
Chidella, K. S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem. Available at: [Link]
resolving steric hindrance issues in (2-Formylphenyl)boronic-10B acid conjugations
Technical Support Center: (2-Formylphenyl)boronic-10B Acid Conjugations Welcome to the technical support center for resolving challenges in the conjugation of (2-Formylphenyl)boronic-10B acid. This guide is designed for...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (2-Formylphenyl)boronic-10B Acid Conjugations
Welcome to the technical support center for resolving challenges in the conjugation of (2-Formylphenyl)boronic-10B acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique boron-10 enriched compound for applications such as Boron Neutron Capture Therapy (BNCT) and require robust, high-yield conjugation strategies.
The ortho-formyl group in (2-Formylphenyl)boronic acid (2-FPBA) presents a double-edged sword: it offers a versatile chemical handle for sequential or dual conjugations, but it also introduces significant steric hindrance around the boronic acid moiety. This steric clash is a primary cause of low reaction yields and inconsistent results.[1] This guide provides in-depth troubleshooting protocols and foundational knowledge to overcome these specific steric challenges.
Frequently Asked Questions (FAQs)
Q1: My conjugation reaction with 2-FPBA is giving very low to no yield. What is the most likely cause?
A1: The most common reason for low yield is steric hindrance. The aldehyde (formyl) group at the ortho-position physically obstructs the path for incoming molecules to react with the boronic acid center.[1] This is particularly problematic for bulky conjugation partners. Studies have shown that boronic acids with functional groups adjacent to the boron center have significantly lower association constants with binding partners like diols.[1] Your initial troubleshooting should focus on the catalyst system (if applicable), reaction conditions, and, most importantly, the physical distance between the reactive moieties.[2]
Q2: How does the ortho-formyl group chemically influence the boronic acid's reactivity?
A2: The ortho-formyl group has a complex influence. In aqueous solutions, it can form an intramolecular bond with the boron center, creating a cyclic benzoxaborole structure.[3] This interaction lowers the pKa of the boronic acid, which can be favorable for diol binding at neutral pH.[4][5] However, this same proximity is the source of the steric clash that impedes the approach of your conjugation partner. Understanding this dual role is key to designing a successful conjugation strategy.
Q3: I need to conjugate a peptide. Should I target the boronic acid or the formyl group?
A3: This depends on your overall strategy.
Targeting the Boronic Acid: This is typically done by reacting with a diol-containing molecule. To overcome steric hindrance, you will likely need to incorporate a flexible spacer arm (e.g., a polyethylene glycol, or PEG, linker) onto your peptide.[6][7]
Targeting the Formyl Group: The aldehyde is an excellent handle for forming stable bonds with hydrazines, carbohydrazides, or aminooxy-functionalized molecules.[8][9] This approach avoids direct interaction with the hindered boronic acid. You can either protect the boronic acid first or perform the conjugation under conditions that favor aldehyde reactivity.
Dual-Functionality: Advanced strategies use heterobifunctional linkers that react first with one group (e.g., a thiol on a peptide reacting with a maleimide) and then use the 2-FPBA moiety for a secondary conjugation.[8]
Q4: Can I use a protecting group for the boronic acid to avoid side reactions?
A4: Yes, protecting the boronic acid is a highly effective strategy, especially if you plan to first modify the formyl group or perform other chemical transformations.[10] The most common protecting groups form cyclic boronic acid esters. For sterically hindered systems, stability is key.
Pinacol Esters: Very popular and stable enough for purification, but deprotection can require harsh conditions.[10][11]
MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable to a wide range of reaction conditions and can be deprotected under mild basic hydrolysis.[12] The strong dative bond from the nitrogen atom to the boron creates a hindered tetrahedral structure, effectively shielding it.[12]
1,8-Diaminonaphthalene (dan): Forms a very stable protected boronic acid due to electron donation from the nitrogen atoms into the boron's empty orbital, reducing its reactivity.[10][13]
Q5: What are the best analytical methods to confirm my conjugation was successful and to assess purity?
A5: A multi-pronged approach is recommended.
Mass Spectrometry (MS): ESI-MS is invaluable for confirming the mass of the final conjugate, which directly verifies a successful reaction.[14] It can also help identify the presence of unconjugated starting materials.
Hydrophobic Interaction Chromatography (HIC): This technique is excellent for separating molecules based on hydrophobicity. Since conjugation often changes the surface hydrophobicity of a biomolecule, HIC can be used to separate the final conjugate from the unconjugated antibody or protein and determine the drug-to-antibody ratio (DAR).[14]
NMR Spectroscopy: For smaller molecule conjugations, ¹¹B NMR is a powerful tool to observe the chemical shift of the boron atom, which changes significantly upon conversion from a boronic acid to a boronate ester.[3][9]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield in Diol-Based Conjugations
The primary obstacle in conjugating diols to 2-FPBA is overcoming the steric wall created by the ortho-formyl group. The following strategies are designed to systematically address this challenge.
Author: BenchChem Technical Support Team. Date: April 2026
The Application Scientist’s Guide to Boron Neutron Capture Therapy (BNCT) Synthons: (2-Formylphenyl)boronic-10B Acid vs. Natural Abundance 2-Formylphenylboronic Acid
Boron Neutron Capture Therapy (BNCT) represents a highly targeted, binary modality in oncology, relying on the nuclear capture of thermal neutrons by boron-10 (^10B) isotopes to generate localized, high-linear energy transfer (LET) alpha particles[1][2]. In the development of next-generation BNCT delivery agents, (2-formylphenyl)boronic acid (2-FPBA) has emerged as a premier synthon. The ortho-formyl group provides an exceptional chemical handle for chemoselective ligation to targeting peptides and small molecules, while the boronic acid moiety serves as the neutron capture payload[3].
However, a critical divergence in drug development arises when selecting the isotopic composition of the synthon. This guide provides an objective, mechanistic comparison between ^10B-enriched 2-FPBA and its natural abundance counterpart, detailing the causality behind experimental choices and establishing self-validating protocols for BNCT research.
Mechanistic Foundation: The Isotopic Imperative
The efficacy of BNCT is entirely dependent on the ^10B(n, α)^7Li nuclear reaction[2]. When a thermal neutron (0.025 eV) collides with a ^10B nucleus, it triggers a fission event that releases an alpha particle (^4He) and a recoiling lithium-7 (^7Li) ion. These particles have a combined path length of approximately 5–9 µm (roughly the diameter of a single cell), ensuring that radiotoxicity is confined strictly to the targeted tumor cell[2].
Natural abundance boron consists of approximately 19.9% ^10B and 80.1% ^11B[1][4]. The thermal neutron capture cross-section of ^10B is massive (~3840 barns), whereas ^11B is virtually transparent to thermal neutrons (<0.05 barns)[5]. Consequently, utilizing natural abundance 2-FPBA in therapeutic models requires delivering five times the molar concentration of the drug to achieve the requisite 20–30 µg of ^10B per gram of tumor tissue[2][6]. This inflation often breaches the maximum tolerated dose (MTD) or the solubility limits of the delivery vehicle, necessitating the use of >95% ^10B-enriched 2-FPBA for late-stage in vitro and in vivo efficacy models[1][4].
Caption: Mechanism of Boron Neutron Capture Therapy highlighting 10B vs 11B capture efficiency.
Quantitative Comparison: Natural Abundance vs. ^10B-Enriched 2-FPBA
To optimize R&D budgets and experimental validity, researchers must strategically deploy these two variants. Natural abundance 2-FPBA is ideal for early-stage synthetic optimization and receptor-binding assays, while ^10B-enriched 2-FPBA is strictly required for neutron irradiation studies[4].
Parameter
Natural Abundance 2-FPBA
^10B-Enriched 2-FPBA
Clinical & Experimental Impact
Isotopic Ratio
~19.9% ^10B / ~80.1% ^11B
> 95% ^10B / < 5% ^11B
Determines the absolute neutron capture potential per mole of drug[4].
Neutron Cross-Section
~764 barns (Effective average)
~3840 barns
Enriched variants yield 5x more destructive alpha particles per neutron flux.
Required Drug Dose
> 150 µg Boron / g tumor
20–30 µg ^10B / g tumor
Natural abundance doses often exceed chemical toxicity/solubility thresholds[6].
In vitro clonogenic assays, in vivo tumor regression, clinical trials.
Using natural abundance for irradiation leads to false-negative efficacy data[4].
Cost & Availability
Highly accessible, low cost.
High cost, requires specialized isotopic separation facilities.
Dictates a phased development pipeline (optimize with natural, validate with enriched).
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prove causality—ensuring that observed cell death is due to the nuclear reaction, not inherent chemical toxicity.
Protocol A: Chemoselective Conjugation of 2-FPBA to a Targeting Peptide
Causality: The ortho-formyl group of 2-FPBA reacts rapidly with N-terminal diaminopropionic acid (Dap) or cysteine residues on targeting peptides to form stable imidazolidino boronates or thiazolidines[3]. This chemoselective ligation allows researchers to attach the boron payload without disrupting the peptide's receptor-binding conformation.
Step-by-Step Methodology:
Preparation: Dissolve the targeting peptide (e.g., an RGD derivative) in a biocompatible buffer (pH 7.4, PBS) at a concentration of 1 mM.
Ligation: Add 1.2 equivalents of 2-FPBA (either natural or ^10B-enriched) dissolved in a minimal volume of DMSO.
Incubation: Incubate the mixture at 37°C for 30–60 minutes. The proximity of the formyl and boronic acid groups drives a rapid, thermodynamically favored cyclization[3].
Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS.
Validation Check: The successful conjugate will show a precise mass shift corresponding to the addition of 2-FPBA minus the mass of water (due to condensation). The absence of the unreacted peptide peak confirms quantitative conversion.
Purification: Isolate the conjugate using preparative HPLC to remove unreacted 2-FPBA, which could skew downstream toxicity data.
Protocol B: In Vitro BNCT Efficacy and Boron Quantification
Causality: To prove that a BNCT agent is effective, we must decouple the chemical toxicity of the 2-FPBA conjugate from its radiotoxicity. By testing identical molar concentrations of natural abundance versus ^10B-enriched conjugates side-by-side, we isolate the isotopic variable[4].
Step-by-Step Methodology:
Cell Culture & Incubation: Seed target cancer cells (e.g., U87 glioblastoma) in 6-well plates. Incubate with 50 µM of either Natural Abundance 2-FPBA conjugate, ^10B-Enriched 2-FPBA conjugate, or vehicle control for 4 hours.
Self-Validation 1 (ICP-MS Uptake): Wash the cells thoroughly with cold PBS to remove unbound drug, lyse a subset of the wells with nitric acid, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Validation Check: Both natural and enriched cohorts must show identical total boron molarities (>20 µg/g equivalent)[6]. This proves that isotopic enrichment does not alter cellular pharmacokinetics[4].
Neutron Irradiation: Expose the remaining intact plates to a thermal neutron beam (e.g., 1.5 × 10^12 neutrons/cm²). Maintain a parallel set of identical plates outside the beam as a non-irradiated control.
Self-Validation 2 (Clonogenic Assay): Harvest the cells, re-seed them at low densities, and incubate for 10–14 days to allow colony formation. Stain with crystal violet and count.
Validation Check: The non-irradiated plates must show high survival (proving the conjugate is non-toxic on its own). The irradiated natural abundance plate will show moderate survival. The irradiated ^10B-enriched plate must show near-total cell death, definitively proving that the ^10B(n, α)^7Li reaction is the causal mechanism of cytotoxicity.
Caption: Step-by-step workflow for the synthesis and validation of 2-FPBA based BNCT agents.
Conclusion for Drug Development Professionals
The transition from natural abundance 2-FPBA to (2-formylphenyl)boronic-10B acid is not merely a formulation tweak; it is the fundamental activation step of the therapeutic payload. Drug development pipelines should leverage the low cost and identical chemical behavior of natural abundance 2-FPBA for all preliminary synthesis, stability, and receptor-binding assays[4]. However, to generate trustworthy, publishable efficacy data that reflects true clinical potential, switching to the ^10B-enriched synthon prior to neutron irradiation is an absolute scientific requirement[1][4].
References
Advances in Boron Neutron Capture Therapy - Scientific, technical publications in the nuclear field | IAEA. iaea.org.
Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC. nih.gov.
Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy | Journal of Medicinal Chemistry. acs.org.
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Effective Neutron Capture Cross-Sections of
10
B-Enriched Boronic Acids
Executive Summary
In Boron Neutron Capture Therapy (BNCT), the microscopic thermal neutron capture cross-section (
σ
) of the
10
B isotope is a physical constant of approximately 3837 barns[1][2]. However, clinical efficacy is not determined by this microscopic constant, but rather by the macroscopic cross-section (
Σ
) . The macroscopic cross-section is defined by the equation
Σ=N×σ
, where
N
represents the atomic density (concentration) of
10
B successfully delivered to the target tumor tissue[3].
Therefore, comparing the "cross-sections" of different
10
B-enriched boronic acids is fundamentally an evaluation of their pharmacokinetic profiles, cellular uptake mechanisms, and their ability to maximize
N
in malignant cells while minimizing it in healthy tissue[4][5]. This guide objectively compares the clinical gold standard, L-BPA, against next-generation boronic acid derivatives, providing the mechanistic causality and experimental workflows required to validate their performance.
The recent 2020 approval by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) of accelerator-based BNCT using L-4-boronophenylalanine (L-BPA, Steboronine®) marked a paradigm shift in radiation oncology[6]. However, L-BPA has inherent structural limitations that cap its maximum achievable macroscopic cross-section.
1. L-BPA (The Clinical Standard):
L-BPA mimics natural amino acids to hijack the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers[7][8]. The limitation of L-BPA lies in its planar symmetry and high lattice energy, resulting in poor aqueous solubility (1.6 g/L)[9]. It requires complexation with fructose (BPA-F) for intravenous administration. Furthermore, L-BPA is highly susceptible to competitive efflux by natural amino acids in the blood, which limits its absolute tumor accumulation to roughly 20–30 µg
10
B/g of tissue[5][8].
2. 3-Borono-L-Tyrosine (BTS):
BTS is a novel borylated amino acid mimetic designed to overcome BPA's limitations. By moving the boronic acid group to the meta position and retaining the phenolic hydroxyl group of tyrosine, BTS disrupts the planar symmetry of the molecule[7].
Causality of Performance: This structural disruption prevents the noncovalent
π−π
stacking that plagues L-BPA, drastically increasing aqueous solubility without the need for fructose complexation. Because it can be bolus-dosed at much higher concentrations (up to 800 mg/kg) and exhibits a higher affinity for LAT1 with less susceptibility to natural amino acid competition, BTS drives a massive increase in intracellular
N
, thereby exponentially increasing the macroscopic cross-section
Σ
[7].
3. Cyclic Boronic Acids (e.g., cis-ABCP):
Cyclic amino acid derivatives, such as cis-1-amino-3-boronocyclopentanecarboxylic acid, are designed to cross the blood-brain barrier (BBB) and resist metabolic degradation[9]. Their rigid cyclic structure prevents them from being easily exported by cellular efflux pumps, leading to prolonged retention times within glioblastoma cells compared to linear boronic acids.
Quantitative Comparison of BNCT Delivery Agents
The following table summarizes the performance metrics that directly influence the effective macroscopic cross-section (
Σeff
) of these agents. A minimum tumor concentration of 20 µg
10
B/g is required to sustain a lethal
10
B(n,
α
)
7
Li capture reaction[4][5].
Baseline. Sufficient for therapy but limited by rapid efflux and low solubility[5][8].
BTS (Novel)
LAT1
~65 µg/g
Up to 28:1
High. >2x increase in
Σeff
due to disrupted planarity allowing massive bolus dosing[7].
Cyclic Boronic Acids
LAT1 / ATB
0,+
~35 µg/g
~4:1
Moderate. Improved
Σeff
over time due to high resistance to cellular efflux in brain tumors[9].
Visualizing the Macroscopic Cross-Section Logic
Caption: Logical flow of targeted 10B delivery defining the macroscopic neutron capture cross-section.
Self-Validating Experimental Protocol: Quantifying
N
to Calculate
Σ
To objectively compare the macroscopic cross-sections of different boronic acids, researchers must accurately quantify the intracellular
10
B concentration (
N
). The gold standard for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6]. This protocol is designed as a self-validating system, utilizing internal standards to correct for matrix effects.
Step 1: In Vitro Dosing and Cellular Uptake
Seed human squamous cell carcinoma cells (e.g., FaDu) or glioblastoma cells (e.g., U251) in 6-well plates at
5×105
cells/well.
Incubate for 24 hours at 37°C to allow adherence.
Treat cells with 2.5 mM of the
10
B-enriched boronic acid (e.g., L-BPA or BTS) dissolved in target media for 2 hours. Causality check: 2 hours represents the peak clinical accumulation window before efflux begins.
Step 2: Harvesting and Matrix Digestion
Wash the cells three times with ice-cold PBS to halt transporter activity and remove extracellular boron.
Lyse the cells using 0.1 M NaOH and collect the lysate. Take a 10 µL aliquot for BCA protein quantification (to normalize boron content per million cells or mg of protein).
Transfer the remaining lysate to Teflon digestion vessels. Add 1 mL of concentrated trace-metal grade Nitric Acid (HNO
3
).
Perform microwave-assisted digestion (e.g., 200°C for 15 minutes) to completely mineralize the organic matrix.
Step 3: ICP-MS Quantification and Validation
Dilute the digested samples to a final HNO
3
concentration of 2% using ultrapure water.
Self-Validation Step: Spike all samples, blanks, and calibration standards with 10 ppb of Beryllium (
9
Be) or Yttrium (
89
Y) as an internal standard. This corrects for any signal drift or ion suppression caused by the cellular matrix.
Analyze the samples via ICP-MS, specifically monitoring the
m/z=10
channel.
Calculate the absolute
10
B concentration (
N
) in µg/g.
Step 4: Macroscopic Cross-Section Calculation
Convert the measured concentration (
N
) into the macroscopic cross-section (
Σ
) using the formula:
Σ=Natoms/cm3×(3837×10−24 cm2)
Caption: Step-by-step experimental workflow for quantifying 10B accumulation via ICP-MS.
References
K. N. et al. "Effect of diameter of nanoparticles and capture cross-section library on macroscopic dose enhancement in boron neutron capture therapy". PubMed.[Link]
IntechOpen. "Medicinal Chemistry of Boron-Bearing Compounds for BNCT- Glioma Treatment: Current Challenges and Perspectives". IntechOpen. [Link]
ACS Publications. "Boronotyrosine, a Borylated Amino Acid Mimetic with Enhanced Solubility, Tumor Boron Delivery, and Retention for the Re-emerging Boron Neutron Capture Therapy Field". Journal of Medicinal Chemistry.[Link]
NIH. "Boron Neutron Capture Therapy: Current Status and Challenges". Frontiers in Oncology.[Link]
NIH. "Boron Neutron Capture Therapy: Clinical Application and Research Progress". Cancers.[Link]
ResearchGate. "A typical boron blood concentration curve of a patient during BNCT". ResearchGate.[Link]
AACR Journals. "Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects". Clinical Cancer Research.[Link]
NIH. "Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies". International Journal of Molecular Sciences.[Link]
10B vs. 11B NMR Spectroscopy: A Comparative Guide for the Validation of (2-Formylphenyl)boronic-10B Acid
Executive Summary Boron Neutron Capture Therapy (BNCT) is a highly targeted binary radiation therapy that relies on the nuclear capture of thermal neutrons by the non-radioactive 10B isotope, generating lethal alpha part...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Boron Neutron Capture Therapy (BNCT) is a highly targeted binary radiation therapy that relies on the nuclear capture of thermal neutrons by the non-radioactive 10B isotope, generating lethal alpha particles localized to tumor cells [1]. The clinical viability of any BNCT agent depends entirely on the absolute isotopic enrichment of the 10B nucleus (typically >95%).
(2-Formylphenyl)boronic acid (2-FPBA) is a critical synthetic building block used to develop advanced BNCT targeting molecules and fluorogenic sensors . Validating the isotopic purity of synthesized (2-FPBA)-10B requires a rigorous, self-validating analytical framework. This guide provides a comprehensive comparison of 10B and 11B Nuclear Magnetic Resonance (NMR) spectroscopy and details the exact protocols required to objectively prove isotopic enrichment.
Nuclear Causality: The Physics of 10B vs. 11B
The fundamental differences in the nuclear spin, natural abundance, and gyromagnetic ratios of boron isotopes dictate their distinct behaviors in an external magnetic field[1].
11B Spectroscopy: With a spin of 3/2 and a high natural abundance (80.1%), 11B is the default nucleus for standard boron qNMR. It possesses a higher relative gyromagnetic ratio (0.32 vs 1H) and a lower quadrupole moment (4.06 fm²), yielding sharper signals and significantly higher receptivity[2].
10B Spectroscopy: 10B has an integer spin of 3, a lower natural abundance (19.9%), and a larger quadrupole moment (8.46 fm²). Its relative receptivity is drastically lower (0.0039 vs 1H) [2]. However, this apparent disadvantage becomes its greatest strength in isotopic validation: 10B NMR is virtually "background-free." Standard borosilicate NMR tubes and probe stators do not produce overwhelming 10B background signals, allowing for clean observation of enriched analytes [3].
Table 1: Comparative NMR Properties of Boron Isotopes
Property
10B
11B
Spin (I)
3
3/2
Natural Abundance (%)
19.9
80.1
Gyromagnetic Ratio (γ, relative to 1H)
0.107
0.320
Quadrupole Moment (Q, fm²)
8.46
4.06
Relative Receptivity (vs 1H)
0.0039
0.13
Typical Line Shape
Broader
Sharper
Probe/Glass Background
Negligible
High (Borosilicate glass)
The Self-Validating Workflow (Logic & Causality)
To definitively prove >95% isotopic enrichment of (2-FPBA)-10B, researchers must employ a dual-assay approach. This system is inherently self-validating:
The Depletion Assay: The 11B spectrum must demonstrate a near-total depletion of the natural abundance signal.
The Enhancement Assay: The 10B spectrum must simultaneously demonstrate a massive signal enhancement relative to an external standard.
Workflow for self-validating 10B isotopic enrichment using parallel NMR spectroscopy.
Experimental Protocols for (2-FPBA)-10B Validation
To prevent the highly reactive ortho-formyl and boronic acid moieties of 2-FPBA from chemically interacting with internal standards, a coaxial capillary insert is mandatory. This isolates the reference standard physically while subjecting it to the exact same magnetic field and shimming parameters.
Phase 1: Sample Preparation
Analyte: Dissolve 20.0 mg of the synthesized (2-FPBA)-10B in 0.5 mL of anhydrous DMSO-d6.
Causality: 2-FPBA can form cyclic hemialdals or anhydrides depending on the solvent. DMSO-d6 stabilizes the open boronic acid form, ensuring a consistent sp2-hybridized boron signal at ~29-30 ppm [4].
Reference: Fill a sealed coaxial capillary with 0.1 M natural abundance boric acid (B(OH)3) in D2O. Insert this capillary directly into the 5 mm NMR tube containing the analyte.
Phase 2: Protocol A - 11B NMR Depletion Assay
Probe Configuration: Utilize a standard broadband multinuclear probe.
Pulse Sequence: Implement the DEPTH pulse sequence [3].
Causality: Borosilicate glass in the probe and NMR tube contains 80.1% 11B, creating a massive baseline roll that can obscure trace signals. The DEPTH sequence actively suppresses signals originating outside the sample coil, isolating the true sample signal.
Parameters (Based on a 400 MHz 1H instrument):
Frequency: ~128.3 MHz
Pulse Width: 90° (~11 µs)
Relaxation Delay (d1): 2.0 seconds (sufficient for the fast quadrupolar relaxation of 11B)
Scans: 128
Observation: The coaxial boric acid standard will appear at ~19 ppm. The 2-FPBA signal at ~29-30 ppm should be virtually absent, confirming the depletion of the 11B isotope.
Phase 3: Protocol B - 10B NMR Enhancement Assay
Probe Configuration: Standard broadband probe. No DEPTH sequence is required due to the inherently background-free nature of 10B in borosilicate glass [3].
Parameters (Based on a 400 MHz 1H instrument):
Frequency: ~43.1 MHz
Pulse Width: 90°
Relaxation Delay (d1): 1.0 - 2.0 seconds
Scans: 1024
Causality: The lower gyromagnetic ratio and receptivity of 10B necessitate a significantly higher number of transients to achieve an adequate signal-to-noise ratio (SNR) compared to 11B [2].
Observation: A massive, distinct peak at ~29-30 ppm confirms the successful incorporation of the 10B isotope into the 2-FPBA framework.
Data Presentation & Interpretation
By integrating the peaks of the analyte against the known concentration of the coaxial standard in both spectra, the exact isotopic ratio can be calculated.
Table 2: Quantitative Validation Metrics for (2-FPBA)-10B
Assay Type
Target Nucleus
Expected Analyte Signal (~29-30 ppm)
Expected Reference Signal (~19 ppm)
Analytical Conclusion
Depletion
11B
< 5% of theoretical natural abundance
100% (Coaxial standard)
Confirms absence of 11B isotope
Enhancement
10B
> 95% isotopic integral proportion
100% (Coaxial standard)
Confirms successful 10B enrichment
If the 11B signal is suppressed and the 10B signal is proportionally enhanced relative to the internal standard, the (2-Formylphenyl)boronic-10B acid is validated and ready for downstream synthesis of BNCT agents.
References
Biomedical applications of 10B and 11B NMR. NMR in Biomedicine (2005). URL:[Link]
Direct and Real-Time Quantification Of Bortezomib Release From Alginate Microparticles Using Boron (11B) Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics (2018). URL:[Link]
Background-free solution boron NMR spectroscopy. Magnetic Resonance in Chemistry (2012). URL:[Link]
Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. RSC Advances (2021). URL:[Link]
A Comparative Guide for Boron Neutron Capture Therapy Agents: Benchmarking Novel Candidates like (2-Formylphenyl)boronic-¹⁰B Acid Against the Clinical Standard, Boronophenylalanine (BPA)
Introduction: The Quest for Precision in Cancer Therapy Boron Neutron Capture Therapy (BNCT) represents a paradigm of targeted radiotherapy, a binary system that combines the selective accumulation of a non-toxic boron-1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Precision in Cancer Therapy
Boron Neutron Capture Therapy (BNCT) represents a paradigm of targeted radiotherapy, a binary system that combines the selective accumulation of a non-toxic boron-10 (¹⁰B) isotope in tumor cells with subsequent irradiation by a low-energy thermal neutron beam.[1] The capture of a neutron by a ¹⁰B atom instigates a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short path length in tissue, approximately 5-9 µm, which is the diameter of a single cell.[2] This elegant mechanism allows for the precise destruction of cancer cells while sparing adjacent healthy tissue, offering a powerful modality for treating notoriously difficult cancers like glioblastoma and recurrent head and neck tumors.[2][3][4]
The clinical success of BNCT is fundamentally dependent on the efficacy of the boron delivery agent. An ideal agent must exhibit low systemic toxicity, achieve high and selective accumulation within the tumor (a tumor-to-normal tissue ratio >3:1 is desirable), and clear rapidly from the blood and surrounding healthy tissues.[4] For decades, L-p-boronophenylalanine (BPA) has been the clinical workhorse and the primary benchmark for new agent development.[3][5]
However, the limitations of BPA have fueled a persistent search for third-generation agents with improved tumor targeting, retention, and overall therapeutic efficacy. This guide provides a comprehensive benchmark comparison. First, we will dissect the established performance of the clinical standard, BPA. Second, we will introduce (2-Formylphenyl)boronic-¹⁰B acid (2-FPBA) as a representative of a class of novel challengers, exploring its chemical rationale for investigation. Finally, we will provide a detailed experimental framework for researchers to conduct a rigorous, head-to-head comparison, empowering the scientific community to validate and advance the next generation of BNCT drugs.
Part I: The Clinical Benchmark – Boronophenylalanine (BPA)
BPA, an amino acid analog of phenylalanine, is the most widely used boron delivery agent in clinical BNCT.[3] Its success is predicated on the metabolic machinery of cancer cells themselves.
Mechanism of Action & Cellular Uptake
The primary mechanism for BPA's selective tumor uptake is its transport via the L-type Amino Acid Transporter 1 (LAT1).[6][7] Cancer cells, with their heightened metabolic and proliferative rates, frequently overexpress LAT1 to import essential amino acids necessary for growth.[8] By mimicking phenylalanine, BPA exploits this upregulated transport system to gain entry and concentrate within malignant cells.[8][9] This active transport mechanism is a key reason for its preferential accumulation in tumors compared to surrounding normal tissue.
However, the reliance on LAT1 is also a source of limitation. Once intracellular concentrations of BPA rise, the same transporter can work in reverse, expelling the drug via an "antiport" mechanism, which reduces retention time.[10] This necessitates a continuous intravenous infusion of BPA for 30-60 minutes during neutron irradiation to maintain therapeutic boron levels in the tumor.[10]
Caption: Cellular uptake pathway of BPA via the LAT1 transporter.
Performance & Clinical Application
BPA has been used in numerous clinical trials for various cancers, including glioblastoma, melanoma, and head and neck cancer.[3][11][12] To improve its poor water solubility, it is typically administered as a fructose complex (BPA-F).[3][5] In 2020, a formulation of BPA was approved in Japan for the treatment of unresectable, locally recurrent, or locally advanced head and neck cancer, marking a significant milestone for BNCT.[13][14]
The performance of BPA, while clinically effective, sets a benchmark that new agents aim to surpass.
Part II: A Novel Challenger – (2-Formylphenyl)boronic-¹⁰B Acid (2-FPBA)
The search for new BNCT agents involves exploring compounds with fundamentally different chemical structures and, consequently, different mechanisms of cellular interaction. 2-FPBA is a bifunctional molecule that offers intriguing possibilities distinct from BPA.[16]
Chemical Rationale for Investigation
While direct, extensive BNCT-specific research on 2-FPBA is emerging, its molecular structure provides a strong rationale for its investigation.
The Boronic Acid Moiety: Unlike the amino acid structure of BPA, the core functionality of 2-FPBA is the boronic acid group. Boronic acids are known to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols.[17] The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[17] This suggests that a boronic acid-containing agent like 2-FPBA could directly bind to the carbohydrate-rich surface of cells, facilitating cellular entry through pathways like endocytosis, entirely independent of LAT1.[18][19][20] This could be particularly advantageous for targeting tumors that do not overexpress LAT1.
The Formyl Group: The aldehyde (formyl) group on the phenyl ring is a versatile chemical handle.[16] It allows for further functionalization through straightforward chemical reactions. This opens the door to creating more complex, multi-functional agents by attaching tumor-targeting ligands (e.g., peptides, antibodies) or imaging agents, potentially enhancing tumor specificity and allowing for theranostic applications.
Caption: Hypothesized uptake of 2-FPBA via interaction with cell surface glycans.
Hypothesized Advantages & Known Activity
Based on its structure, 2-FPBA is hypothesized to offer several potential advantages:
Alternative Uptake Pathway: May be effective in LAT1-deficient tumors.
Enhanced Retention: Endocytic uptake might sequester the agent in endosomes, protecting it from rapid efflux pumps.
Tunable Properties: The formyl group allows for conjugation to targeting moieties to improve the tumor-to-normal tissue ratio.
It is crucial to note that any new agent must be rigorously evaluated for toxicity. A study on L929 fibroblast cells (not in a BNCT context) showed that 2-formylphenylboronic acid exhibited concentration-dependent cytotoxicity, with high viability (≥84%) at concentrations up to 31.25 µg/ml, but significant toxicity at higher concentrations.[21] This underscores the importance of a careful dose-response evaluation for any potential therapeutic application.
Part III: Experimental Framework for a Head-to-Head Comparison
To objectively benchmark 2-FPBA against BPA, a multi-stage evaluation is required, moving from simple in vitro assays to more complex in vivo models. The following protocols provide a self-validating system for this comparison.
Overall Benchmarking Workflow
Caption: A streamlined workflow for benchmarking new BNCT agents.
Protocol 1: In Vitro Cellular Uptake and Retention Assay
Objective: To quantify and compare the amount of ¹⁰B delivered to cancer cells by BPA and 2-FPBA over time.
Causality: This experiment directly measures the primary function of a delivery agent. Using cell lines with differing LAT1 expression (e.g., FAP-positive U87 vs. FAP-negative PC3) can help validate the hypothesized uptake mechanisms for each compound.[22]
Methodology:
Cell Culture: Plate selected cancer cell lines (e.g., U87 glioblastoma, SCC-25 head and neck squamous cell carcinoma) in 6-well plates and grow to ~80% confluency.
Compound Incubation: Prepare solutions of ¹⁰B-enriched BPA-F and ¹⁰B-enriched 2-FPBA in cell culture medium at equimolar boron concentrations (e.g., 10, 20, 50 µg ¹⁰B/mL).
Uptake Phase: Replace medium in wells with the compound-containing medium. Incubate for various time points (e.g., 0.5, 1, 2, 4 hours).
Retention Phase: For retention, after a 2-hour incubation, wash cells twice with PBS and replace with fresh, compound-free medium. Incubate for further time points (e.g., 1, 4, 8, 18 hours).
Cell Harvesting: At each time point, wash cells three times with ice-cold PBS to remove extracellular compound.
Cell Lysis & Digestion: Trypsinize and count the cells. Lyse the cell pellet and digest with nitric acid.
Boron Quantification: Dilute the digested samples and measure the ¹⁰B concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the results to µg ¹⁰B per 10⁶ cells or per gram of protein.
Protocol 2: In Vitro BNCT Efficacy (Colony Formation Assay)
Objective: To assess the cytotoxic effect of the boron agents when combined with neutron irradiation.
Causality: This assay mimics the complete binary BNCT treatment in a controlled environment, allowing for the determination of the compound's actual therapeutic potential. Controls are critical to isolate the specific effect of the ¹⁰B(n,α)⁷Li reaction.
Methodology:
Cell Seeding: Seed a known number of cells (e.g., 500-1000) in T-25 flasks and allow them to attach overnight.
Compound Incubation: Treat cells with BPA-F or 2-FPBA at various concentrations for a fixed time (e.g., 2 hours for uptake).
Neutron Irradiation: Transport flasks to a thermal or epithermal neutron source. Irradiate with a defined neutron fluence.
Experimental Groups (Self-Validation):
Control (untreated, no irradiation)
Compound only (no irradiation)
Irradiation only (no compound)
Compound + Irradiation
Colony Formation: After irradiation, wash cells, add fresh medium, and incubate for 7-14 days until visible colonies form.
Staining and Counting: Fix the colonies with methanol, stain with crystal violet, and count colonies containing >50 cells.
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Protocol 3: In Vivo Biodistribution in a Xenograft Model
Objective: To determine the distribution and clearance of BPA and 2-FPBA in a living system and calculate key therapeutic ratios.
Causality: This is the most critical preclinical step, as in vitro uptake does not always correlate with in vivo biodistribution due to complex pharmacokinetics. This experiment provides the essential tumor-to-normal tissue and tumor-to-blood ratios.
Methodology:
Animal Model: Establish subcutaneous or orthotopic tumor xenografts in immunodeficient mice (e.g., athymic nude mice) using a relevant human cancer cell line.
Compound Administration: When tumors reach a suitable size (e.g., 100-200 mm³), administer ¹⁰B-enriched BPA-F or 2-FPBA via intravenous (tail vein) injection at an equimolar boron dose.
Time Points: At various time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-5 per time point).
Tissue Harvesting: Immediately collect blood via cardiac puncture and dissect the tumor and key normal tissues (e.g., brain, liver, kidney, muscle, skin).
Sample Preparation: Weigh each tissue sample and prepare for analysis (e.g., acid digestion).
Boron Quantification: Determine the ¹⁰B concentration in each tissue and blood sample using ICP-MS.
Data Analysis: Calculate the mean ¹⁰B concentration (µg ¹⁰B / g tissue) for each tissue at each time point. Determine the time of peak tumor boron concentration and calculate the Tumor/Blood and Tumor/Normal Tissue ratios at that time.
Data Summary Template for Benchmarking
Parameter
BPA
2-FPBA
In Vitro Uptake (µg ¹⁰B / 10⁶ cells @ 2h)
In Vitro Retention (% at 8h)
In Vitro BNCT IC₅₀ (µg ¹⁰B/mL)
Peak In Vivo Tumor Conc. (µg ¹⁰B / g)
Time to Peak Tumor Conc. (hours)
Tumor/Blood Ratio (at peak)
Tumor/Brain Ratio (at peak)
Tumor/Muscle Ratio (at peak)
Part IV: Synthesis, Formulation & Future Outlook
The translatability of a new agent depends not only on its biological performance but also on the practicality of its production. Synthesis of ¹⁰B-enriched compounds is a critical step, often starting from primary sources like ¹⁰BF₃.[23] While methods for producing formylphenylboronic acids are established, adapting them for efficient, high-purity ¹⁰B enrichment is a necessary developmental step.[24][25]
Furthermore, formulation is key. BPA's reliance on fructose complexation to achieve solubility for intravenous administration highlights a common challenge.[26] The physicochemical properties of 2-FPBA, such as its solubility and stability in physiological conditions, must be thoroughly characterized to develop a viable clinical formulation.
Conclusion
Boronophenylalanine (BPA) has rightfully earned its place as the clinical standard in BNCT, providing a robust benchmark against which all new agents must be measured. Its LAT1-mediated uptake is both its strength and its weakness. The exploration of agents like (2-Formylphenyl)boronic-¹⁰B acid, which are predicated on a different mechanism of cellular interaction via the glycocalyx, represents a logical and promising direction for the field. This approach has the potential to overcome some of BPA's limitations and expand the applicability of BNCT to a wider range of tumors.
The true potential of 2-FPBA and other novel agents can only be unlocked through rigorous, objective, and systematic benchmarking. The experimental framework provided in this guide offers a clear and validated pathway for researchers to conduct such a comparison. By challenging the established standard with innovative and mechanistically distinct compounds, the scientific community can continue to push the boundaries of precision radiotherapy and improve outcomes for cancer patients.
References
Click to expand
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Comparative Binding Affinity of (2-Formylphenyl)boronic-10B Acid to cis-Diols: A Technical Guide
Scientific Rationale & Mechanistic Causality The dynamic covalent chemistry of boronic acids has established them as premier recognition motifs for cis-diol-containing biomolecules (e.g., carbohydrates, glycoproteins, an...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Mechanistic Causality
The dynamic covalent chemistry of boronic acids has established them as premier recognition motifs for cis-diol-containing biomolecules (e.g., carbohydrates, glycoproteins, and catechols). Among these, (2-Formylphenyl)boronic acid (2-FPBA) represents a highly specialized pharmacophore and analytical probe. When isotopically enriched as 2-FPBA-^10B , it serves a dual purpose: acting as a high-affinity targeting ligand for overexpressed tumor glycans and functioning as a neutron capture agent for Boron Neutron Capture Therapy (BNCT).
The Ortho-Formyl Effect:
The superior binding affinity of 2-FPBA compared to standard phenylboronic acid (PBA) is driven by the neighboring group participation of the ortho-formyl moiety[1]. The formyl group provides an electrophilic center that can participate in secondary interactions, such as hemiketal formation with the incoming diol or iminoboronate formation in the presence of amines[2]. This structural pre-organization significantly lowers the entropic penalty of binding and depresses the apparent pK_a of the boronic acid. Consequently, 2-FPBA achieves a higher proportion of the reactive tetrahedral boronate species at physiological pH (7.4), driving the equilibrium toward stable cyclic ester formation[3].
Comparative Binding Affinity Data
To objectively evaluate 2-FPBA-^10B, we must benchmark its thermodynamic performance against other widely used boronic acid derivatives: Wulff-type boronic acids like DAPBA (2-(dimethylaminomethyl)phenylboronic acid) and PEGylated aminophenylboronic acid (PEG-APBA).
The table below summarizes the equilibrium binding constants (
Keq
) for these derivatives against biologically relevant cis-diols at physiological pH[4].
Boronic Acid Derivative
Fructose
Keq
(M
−1
)
Mannitol
Keq
(M
−1
)
Glucose
Keq
(M
−1
)
2-FPBA-^10B
330
270
15
DAPBA
90
85
n/d*
PEG-APBA
40
20
3
*n/d = binding constant too low to be accurately determined under these conditions.
Data Synthesis: 2-FPBA demonstrates a 3-to-8-fold enhancement in binding affinity across all tested sugars compared to DAPBA and PEG-APBA[4]. Fructose, which presents syn-periplanar hydroxyls in its furanose form, binds with the highest affinity. While glucose predominantly exists in the less-favorable pyranose form, 2-FPBA is one of the few derivatives that maintains a measurable and functionally useful binding constant (
Keq
= 15 M
−1
) at neutral pH, making it critical for in vivo glucose sensing and glycan targeting.
To ensure rigorous scientific trustworthiness, the binding affinities of 2-FPBA-^10B must be measured using self-validating analytical systems. The gold standard for this is the Alizarin Red S (ARS) competitive displacement assay[5].
Protocol 1: ARS Competitive Displacement Assay (Optical)
Causality & Self-Validation: ARS is a catechol-containing fluorescent dye. Upon binding to 2-FPBA-^10B, the conformational restriction and altered charge state of ARS drastically enhance its fluorescence[1]. When a target cis-diol is introduced, it competitively displaces ARS, quenching the signal. The system is self-validating: the presence of a clean isosbestic point during UV-Vis/fluorescence titration confirms a strict two-state transition without off-target aggregation.
Fig 1: ARS competitive displacement assay mechanism for cis-diol binding.
Step-by-Step Workflow:
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted strictly to pH 7.4.
Reporter Calibration (
KARS
): Titrate 2-FPBA-^10B (0 to 5 mM) into a fixed concentration of ARS (10 µM). Record emission at 580 nm (excitation at 468 nm) to calculate the association constant of the reporter complex.
Complex Assembly: Prepare a working solution containing 10 µM ARS and a concentration of 2-FPBA-^10B sufficient to achieve ~80% ARS saturation (ensuring maximum dynamic range).
Competitive Titration: Titrate the target cis-diol (e.g., 0 to 100 mM fructose) into the working solution. Allow 5 minutes of equilibration per addition.
Isotherm Fitting: Plot the normalized fluorescence decrease against diol concentration. Fit the data to a competitive binding isotherm to extract the
Keq
[4].
Fig 2: Step-by-step workflow for the ARS-based fluorescence displacement assay.
Causality & Self-Validation: Unlike ^11B (
I=3/2
), the ^10B isotope (
I=3
) allows for direct monitoring of the boron center without high-background interference in specialized enriched setups. The transition from a neutral trigonal planar state to a tetrahedral boronate ester induces a distinct upfield chemical shift. The system is self-validating because the sum of the integrated peak areas (trigonal + tetrahedral) must remain constant throughout the titration, proving mass balance.
Sample Prep: Dissolve 5 mM 2-FPBA-^10B in a D_2O-based PBS buffer (pH 7.4).
Baseline Acquisition: Acquire a ^10B NMR spectrum. The free trigonal boronic acid will appear as a broad resonance near ~30 ppm.
Titration: Add the target cis-diol in increments of 0.5 equivalents up to 10 equivalents.
Monitoring: Track the emergence of the tetrahedral boronate ester peak at ~5-10 ppm.
Quantification: Integrate both peaks to determine the ratio of bound to free species, directly yielding the binding affinity.
As a Senior Application Scientist, I have designed this guide to move beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). When managing (2-Formylphenyl)boronic- 10 B acid , we are not merel...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this guide to move beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). When managing (2-Formylphenyl)boronic-
10
B acid , we are not merely disposing of a standard laboratory reagent; we are handling a highly reactive electrophile coupled with a stable, enriched isotope.
Mishandling this compound risks exothermic cross-reactions in your waste carboys and threatens the isotopic integrity of your facility's environmental footprint. The following operational and disposal logistics are engineered to ensure absolute chemical safety and regulatory compliance.
Before executing any disposal protocol, it is critical to understand the mechanistic behavior of the compound within a mixed waste matrix. The disposal strategy is dictated by two primary factors:
Chemical Reactivity (The "Formyl-Boronic" Axis): The ortho-formyl group is a highly active electrophile susceptible to nucleophilic attack (e.g., from amines present in mixed waste). Simultaneously, the boronic acid moiety readily dehydrates to form trimeric anhydrides (boroxines). This dynamic equilibrium means the waste stream's physical state can unpredictably shift between a soluble monomer and an insoluble polymeric anhydride, complicating liquid waste management .
Isotopic Integrity (The "
10
B" Axis): While Boron-10 is a stable (non-radioactive) isotope widely used in Boron Neutron Capture Therapy (BNCT) and advanced NMR/MS probing, its environmental release is strictly controlled. Enriched
10
B exhibits distinct geochemical leaching behaviors compared to natural boron. If the waste is destined for long-term immobilization, the isotopic enrichment directly alters the physical stability and phase interactions of the final cementitious waste-forms [[1]](1].
Table 1: Quantitative Hazard and Physicochemical Data
Property
Value
Operational & Disposal Implication
CAS Number
40138-16-7 (Unlabeled base)
Regulated under US EPA 40 CFR 261.3 hazardous waste guidelines 2[2].
Assay / Purity
≥95.0%
Contains varying amounts of anhydride; affects solubility in waste solvents .
Melting Point
115-120 °C
Solid at room temp; high risk of combustible dust generation during sweep-up .
Target Organs
Eyes, Skin, Respiratory System
Requires N95 dust mask, eyeshields, and nitrile gloves during disposal 3[3].
Isotopic Enrichment
>95%
10
B
High thermal neutron absorption; strictly segregates waste from natural boron 4[4].
Section 2: Segregation & Disposal Workflows
To prevent isotopic cross-contamination and chemical incompatibility, waste streams must be bifurcated immediately at the point of generation.
Workflow for segregation and disposal of 10B-enriched boronic acid waste.
Section 3: Step-by-Step Disposal Methodologies
Protocol A: Chemical Quenching and Solid Waste Packaging (For Standard Chemical Use)
Objective: Neutralize the reactive aldehyde and prevent boroxine polymerization before handing the material off to Environmental Health and Safety (EHS).
Causality: Boronic acids act as mild Lewis acids. If disposed of raw in a mixed organic waste carboy containing amines or diols, spontaneous, exothermic condensation reactions (e.g., imine formation or boronate esterification) will occur, potentially over-pressurizing the container.
Step 1: Segregation. Isolate the (2-Formylphenyl)boronic-
10
B acid from incompatible materials, specifically strong oxidizing agents and strong bases 3[3].
Step 2: Dissolution & Quenching. Dissolve the residual solid in a chemically compatible, non-reactive solvent (e.g., THF). Add a sacrificial diol (such as pinacol) in a 1.2 molar excess. This intentionally forms a highly stable, inert boronate ester, effectively capping the reactive boronic acid moiety and preventing unpredictable anhydride polymerization.
Step 3: Absorption. Pour the quenched solution over an inert absorbent material (e.g., diatomaceous earth or vermiculite) inside a fume hood.
Step 4: Self-Validating Check. Monitor the absorbent mixture for 15 minutes. The material must remain at ambient temperature with no off-gassing, physically validating the absence of exothermic cross-reactivity.
Step 5: Packaging. Transfer the absorbed solid into a high-density polyethylene (HDPE) container. Seal tightly and label strictly as "Hazardous Chemical Waste: Quenched Boronic Acid Derivatives - Contains Stable Isotope
10
B."
Protocol B: Cementitious Immobilization for Aqueous
10
B Waste (For BNCT / Nuclear Workflows)
Objective: Prevent the environmental leaching of highly enriched
10
B isotopes from aqueous waste streams generated during BNCT research or isotopic probing.
Causality: Aqueous
10
B waste cannot be poured down the drain due to EPA regulations and severe isotopic pollution risks. Immobilization in a blended cement matrix significantly reduces boron leachability. Enriched Boron-10 (EBA) fundamentally alters phase interactions; thus, utilizing a Sulfoaluminate Cement (SAC) blend increases the chemical stability of the final waste-form compared to standard cement [[1]](1].
Step 1: pH Adjustment. Adjust the aqueous
10
B waste stream to a pH of 8.5–9.0 using 1M NaOH. Causality: This specific pH range shifts the borate geometry to favor stable tetrahedral forms, which integrate more securely into the cementitious matrix 1[1].
Step 2: Matrix Preparation. Prepare a dry binder mixture consisting of 60% Ordinary Portland Cement (OPC) and 40% Sulfoaluminate Cement (SAC).
Step 3: Immobilization. Slowly fold the pH-adjusted
10
B waste into the dry binder at a precise water-to-cement ratio of 0.4. Mechanically stir until a homogenous, lump-free paste is achieved.
Step 4: Self-Validating Check & Curing. Allow the matrix to cure in a sealed mold for 28 days. Perform a standard leaching test (e.g., ASTM C1308-08) on a pilot sample to verify that the
10
B leaching rate is below your facility's regulatory thresholds before transferring the bulk block to a licensed isotopic waste facility 1[1].
Section 4: Environmental & Regulatory Compliance
Under US EPA guidelines (40 CFR Parts 261.3), chemical waste generators bear the burden of determining whether a discarded chemical is classified as a hazardous waste [[2]](2]. Because (2-Formylphenyl)boronic acid is a known skin/eye irritant (Category 2) and respiratory irritant (STOT SE 3) 3[3], it must never be allowed to enter municipal drains, waterways, or soil.
Furthermore, because of the
10
B enrichment, standard incineration may result in the atmospheric release of boron oxides enriched in
10
B. Always consult with your EHS department to ensure that the contracted waste disposal facility is explicitly licensed to handle stable isotope-enriched chemical waste.
Personal protective equipment for handling (2-Formylphenyl)boronic-10B acid
Handling (2-Formylphenyl)boronic-10B acid requires a paradigm shift from standard laboratory safety. While the chemical itself is a moderate irritant, its enrichment with the Boron-10 ( 10 B) isotope elevates it to a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Handling (2-Formylphenyl)boronic-10B acid requires a paradigm shift from standard laboratory safety. While the chemical itself is a moderate irritant, its enrichment with the Boron-10 (
10
B) isotope elevates it to a high-value precursor critical for 1[1] and advanced bioorthogonal click chemistry[2].
Because
10
B is a stable (non-radioactive) isotope prior to neutron irradiation, handling this compound does not require radiological shielding[3]. Instead, the operational focus must synthesize chemical hazard mitigation with strict isotopic preservation . Boronic acids are highly hygroscopic and prone to forming cyclic anhydrides (boroxines) upon exposure to ambient moisture, which degrades the precise stoichiometric mass required for sensitive drug development.
Here is the definitive, field-proven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for (2-Formylphenyl)boronic-10B acid.
The PPE Matrix: A Self-Validating Armor System
Like most arylboronic acids, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant[4][5]. Furthermore, fine boronic acid powders can form combustible dust concentrations if dispersed in the air[4].
To establish a self-validating safety system, PPE must be selected based on quantitative breakthrough data and mechanistic justification.
PPE Category
Specification / Standard
Quantitative Metric
Mechanistic Justification
Protective Gloves
Nitrile Rubber (EN 374 / ASTM D6978)
Min. thickness: 0.11 mmBreakthrough: >480 min
Prevents dermal transfer of irritants[6]; blocks skin proteins/amines from prematurely reacting with the highly reactive formyl group.
Eye Protection
Safety Goggles (EN 166 / ANSI Z87.1)
Tight-fitting, side-shields
Protects ocular mucosa from micro-particulate dust generated during the weighing of fine powders[6].
Respiratory
N95 (US) or FFP2/P2 (EU EN 143)
Filtration efficiency
≥
94-95%
Mitigates inhalation of irritating dust[7]; critically prevents exhalation moisture from hydrating the hygroscopic
10
B compound.
Body Protection
Flame-resistant, anti-static Lab Coat
Impervious, grounded
Prevents electrostatic discharge (ESD) which could ignite combustible dust clouds during transfer[4][6].
To prevent isotopic dilution and chemical degradation, the handling of (2-Formylphenyl)boronic-10B acid must be treated as a high-precision operation.
Step 1: Environmental Purge & Preparation
Action: Prepare a glovebox or a localized, draft-free weighing station purged with dry Argon or Nitrogen.
Causality: The relative humidity (RH) must be maintained below 20%. Ambient moisture causes boronic acids to dehydrate into boroxines, altering the effective molar mass and ruining the precision of your BNCT formulation.
Step 2: PPE Validation & Anti-Static Measures
Action: Perform an inflation test on nitrile gloves to check for micro-tears. Ensure all spatulas and weigh boats are grounded or made of anti-static materials.
Causality: Static electricity not only poses a fire risk with combustible dusts[4] but also causes the lightweight powder to cling to surfaces, resulting in the loss of immensely expensive
10
B-enriched material.
Step 3: Material Transfer
Action: Weigh the exact required mass. Never return excess weighed material to the stock vial.
Causality: Returning material introduces ambient moisture and atmospheric contaminants into the master batch, risking the integrity of the entire
10
B supply.
Step 4: Solubilization / Reaction Initiation
Action: Immediately dissolve the powder in the designated solvent (e.g., aqueous buffers for bioorthogonal diazaborine synthesis[2]).
Causality: Solubilization stabilizes the reactive formyl and boronic acid groups, locking the
10
B isotope into its intended molecular vehicle and neutralizing the dust hazard.
Workflow for handling and spill response of 10B-enriched boronic acids.
Spill Response & Isotopic Disposal Plan
Because of the high value of
10
B and the environmental regulations regarding boronic acids, disposal and spill response differ significantly from standard organic waste protocols.
Emergency Spill Containment (The "Wet Method")
Evacuate & Assess: If a large dust cloud forms, evacuate the immediate area to prevent inhalation of the respiratory irritant[6][7].
Suppress Dust (Crucial Step):Do NOT dry sweep. Sweeping aerosolizes the powder, creating a severe inhalation and combustion hazard[4][8]. Instead, lightly mist the spill with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.
Collect: Use a non-sparking tool to shovel the wetted material into a clearly labeled, sealable hazardous waste container[6].
Decontaminate: Wash the surface with soap and plenty of water, as boronic acids are water-soluble[4][8].
Disposal & Isotopic Recovery
Strict Segregation: Do not mix
10
B waste with general organic laboratory waste. Place it in a dedicated, chemically compatible container.
Recovery vs. Destruction:
Recovery: Unreacted (2-Formylphenyl)boronic-
10
B acid in aqueous solutions can often be recovered via precipitation or extraction. Given the extreme cost of
10
B enrichment, isotopic recovery is highly recommended.
Destruction: If recovery is impossible, the material is classified as hazardous waste. It must be handed over to a licensed professional waste disposal service and burned in a chemical incinerator equipped with an afterburner and scrubber[4][7].
Packaging: Treat all empty vials and contaminated packaging as hazardous waste, as they retain active product residue[4][7].